1-(1H-benzimidazol-2-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSULSSADMIWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74461-35-1 | |
| Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(1H-benzimidazol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(1H-benzimidazol-2-yl)ethanamine, a benzimidazole derivative of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide combines known identifiers with detailed, generalized experimental protocols for its synthesis and the determination of its key physicochemical parameters. Furthermore, it explores the potential biological activities of this compound based on the well-established therapeutic applications of the benzimidazole scaffold.
Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 73042-50-9 | N/A |
| Molecular Formula | C₉H₁₁N₃ | N/A |
| Molecular Weight | 161.2 g/mol | N/A |
| pKa | Not available | N/A |
| logP | Not available | N/A |
| Aqueous Solubility | Not available | N/A |
| Melting Point | Not available | N/A |
Synthesis and Characterization
A plausible synthetic route for this compound involves the condensation reaction of o-phenylenediamine with L-alanine. This method is adapted from established protocols for the synthesis of similar 2-substituted benzimidazoles.
Experimental Protocol: Synthesis of this compound
Materials:
-
o-phenylenediamine
-
L-alanine
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and L-alanine (1.1 equivalents).
-
Condensation: Add polyphosphoric acid (PPA) as a condensing agent and heat the mixture at an elevated temperature (e.g., 150-180°C) for several hours. Alternatively, the reaction can be carried out in a sealed tube with 4M hydrochloric acid at a similar temperature.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Determination of Physicochemical Properties
Accurate determination of physicochemical properties is crucial for drug development. The following are standard experimental protocols for key parameters.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point of the titration curve.
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Procedure:
-
Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).
-
Separate the n-octanol and water layers by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination by Shake-Flask Method
Aqueous solubility is a key determinant of a drug's absorption and bioavailability.
Procedure:
-
Add an excess amount of solid this compound to a known volume of water or a buffer of a specific pH.
-
Agitate the suspension at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Melting Point Determination by Capillary Method
The melting point is a fundamental physical property that can indicate the purity of a compound.
Procedure:
-
Pack a small amount of finely powdered, dry this compound into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The range between these two temperatures is the melting point range.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not currently available, the benzimidazole scaffold is a well-known pharmacophore present in numerous FDA-approved drugs and clinical candidates. Derivatives of benzimidazole have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.
Potential Therapeutic Areas:
-
Antimicrobial Activity: Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[1] The proposed mechanism for some of these compounds involves the inhibition of microbial growth by interfering with essential cellular processes.[1]
-
Antiparasitic Activity: Several benzimidazole-based drugs, such as albendazole and mebendazole, are widely used as anthelmintics.[2] Their primary mechanism of action is the inhibition of tubulin polymerization in parasites, leading to their immobilization and death.[2][3]
-
Antiviral Activity: Certain benzimidazole derivatives have shown promising antiviral activity against a range of viruses, including influenza and HIV.[4][5]
-
Anticancer Activity: The benzimidazole scaffold is a common feature in many anticancer agents.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the BRAF and EGFR pathways, and by inducing apoptosis.[7] Some derivatives also act as tubulin polymerization inhibitors, disrupting microtubule dynamics in cancer cells.[8]
Given the structural features of this compound, it is a promising candidate for investigation in these therapeutic areas. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-(1H-benzimidazol-2-yl)ethanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 1-(1H-benzimidazol-2-yl)ethanamine derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals due to its wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The this compound core represents a key pharmacophore, and a thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for the development of novel therapeutics.
This document details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual workflows to aid in the synthesis and analysis of these compounds.
General Synthesis and Characterization
The synthesis of benzimidazole derivatives is often achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its equivalent.[3] For this compound derivatives, this typically involves reacting an o-phenylenediamine with alanine or a protected version thereof. The resulting compounds are then purified and characterized to confirm their structure.[4] Spectroscopic methods are indispensable in this characterization process, providing unambiguous structural confirmation.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.[7]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound derivatives reveals characteristic signals for the protons on the benzimidazole ring and the ethanamine side chain. The benzimidazole protons typically appear in the aromatic region (δ 7.0-8.0 ppm). The N-H proton of the imidazole ring often appears as a broad singlet at a downfield chemical shift (δ 12.0-13.0 ppm), though its position and visibility can be affected by solvent and concentration.[8] Protons on the ethanamine side chain (the methine -CH and the methyl -CH₃) appear in the aliphatic region.
Table 1: Typical ¹H NMR Chemical Shifts (δ) for this compound Derivatives
| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Benzimidazole N-H | 12.0 - 13.0 | br s | Position is solvent-dependent; may exchange with D₂O.[8] |
| Benzimidazole Ar-H | 7.10 - 7.80 | m | Complex pattern due to coupling between aromatic protons.[8] |
| Ethanamine -CH- | 3.50 - 4.50 | q | Coupled to the adjacent -CH₃ protons. |
| Ethanamine -NH₂ | 1.50 - 3.00 | br s | Position and broadening are solvent and concentration dependent. |
| Ethanamine -CH₃ | 1.40 - 1.70 | d | Coupled to the adjacent methine proton. |
Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The benzimidazole ring carbons appear at distinct chemical shifts, with the C2 carbon (the one attached to the side chain) being the most downfield among the ring carbons due to its attachment to two nitrogen atoms.[7][9]
Table 2: Typical ¹³C NMR Chemical Shifts (δ) for this compound Derivatives
| Carbon Assignment | Typical Chemical Shift (ppm) | Notes |
| Benzimidazole C2 | 150 - 160 | Quaternary carbon attached to two N atoms.[9] |
| Benzimidazole C3a/C7a | 135 - 145 | Bridgehead carbons. Tautomerism can lead to averaged signals.[7] |
| Benzimidazole C4/C7, C5/C6 | 110 - 130 | Aromatic carbons of the benzene ring.[7] |
| Ethanamine -CH- | 45 - 55 | Aliphatic methine carbon. |
| Ethanamine -CH₃ | 18 - 25 | Aliphatic methyl carbon. |
Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns. Tautomerization can sometimes broaden signals for imidazole ring carbons.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Key vibrations for benzimidazole derivatives include N-H, C-H, C=N, and C=C stretching frequencies.[4][8]
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Imidazole N-H | Stretch | 3200 - 3400 | Medium, Broad |
| Amine N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Imine C=N | Stretch | 1550 - 1650 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) is typically observed, followed by characteristic fragmentation patterns.[10] A common fragmentation involves the cleavage of the side chain.[3]
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Fragment Identity | Notes |
| [M]⁺ | Molecular Ion | Corresponds to the molecular weight of the specific derivative. |
| [M - CH₃]⁺ | Loss of a methyl group | A common initial fragmentation of the ethylamine side chain. |
| [M - CH₃CHNH₂]⁺ | Loss of the ethanamine side chain | Results in the benzimidazolyl cation, a stable fragment.[10] |
| [Benzimidazole Ring]+ | Benzimidazole core fragments | Further fragmentation can lead to sequential loss of HCN molecules.[10] |
Experimental Protocols
General Synthesis of this compound Derivatives
-
Reaction Setup : Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[4]
-
Reagent Addition : Add the corresponding α-amino acid (e.g., Alanine, 1 equivalent) and a condensing agent, or an activated form of the acid.
-
Reflux : Heat the mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Workup : After completion, cool the reaction mixture and pour it into cold water or an ice bath to precipitate the product.[4]
-
Purification : Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.
Spectroscopic Sample Preparation and Analysis
-
NMR Spectroscopy : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[11] Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[9]
-
IR Spectroscopy : Record the IR spectrum using either the KBr pellet method or as a thin film on a salt plate.[6]
-
Mass Spectrometry : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS), using an appropriate ionization technique like Electron Impact (EI) or Electrospray Ionization (ESI).[8]
Visualizations
The following diagrams illustrate the core structure, a typical synthesis workflow, and a common biological mechanism associated with benzimidazole derivatives.
Caption: Core chemical structure of this compound.
Caption: A typical workflow for synthesis and characterization.
Caption: Benzimidazoles often inhibit tubulin polymerization, a key anticancer mechanism.
References
- 1. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to the Biological Activity Screening of Novel Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1] Its bicyclic framework, consisting of a fused benzene and imidazole ring, mimics the structure of naturally occurring purine nucleotides, allowing it to interact with a diverse range of biological targets.[2][3] This versatility has led to the development of benzimidazole-based drugs with a wide spectrum of therapeutic applications. This guide provides an in-depth overview of the screening methodologies, data interpretation, and key mechanistic pathways associated with novel benzimidazole compounds in several major therapeutic areas.
Anticancer Activity
Benzimidazole derivatives have emerged as highly promising candidates in oncology, demonstrating potent activity against a multitude of cancer cell lines.[4] Their anticancer effects are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival.[5]
Mechanisms of Anticancer Action
Novel benzimidazole compounds exert their anticancer effects through various mechanisms:
-
Microtubule Disruption: A primary mechanism involves the inhibition of tubulin polymerization.[6] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[4][6]
-
Signaling Pathway Inhibition: Benzimidazoles can effectively suppress critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in cancer and control cell proliferation, survival, and growth.[4]
-
DNA and Topoisomerase Interaction: Certain derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.[4] This interference prevents cancer cells from replicating their genetic material, thereby halting proliferation.[4]
-
Induction of Apoptosis: By modulating apoptotic pathways, such as increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2), benzimidazoles can trigger programmed cell death in cancer cells.[5]
-
Epigenetic Modulation: Some benzimidazoles act as inhibitors of epigenetic targets like histone deacetylases (HDACs) or Poly (ADP-ribose) polymerases (PARPs), which play a crucial role in cancer development and progression.[7]
Data Presentation: Cytotoxic Activity of Novel Benzimidazole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative benzimidazole compounds against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 2-thiobenzimidazoles (3c) | Colon Cancer (HCT-116) | 1.21 | Imatinib | 7.8 |
| 2-thiobenzimidazoles (3l) | Renal Cancer (TK-10) | 1.05 | Imatinib | 8.2 |
| Coumarin-benzimidazole (19a) | Breast Cancer (MCF7) | 0.039 | Doxorubicin | 0.046 |
| Benzimidazole-4,7-dione (8a) | Colorectal, Breast, Lung | ~3.0 | Mitomycin C | ~0.9 |
| Anthelmintic Benzimidazoles | ||||
| Flubendazole | Pancreatic (AsPC-1) | 0.23 | - | - |
| Mebendazole | Pancreatic (BxPC-3) | 0.40 | - | - |
| Albendazole | Colorectal (SW480) | 0.17 | - | - |
(Data sourced from multiple studies for illustrative purposes).[3][8][9]
Experimental Protocols
A. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, novel benzimidazole compounds, Dimethyl sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization buffer (e.g., acidic isopropanol).
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]
-
Prepare serial dilutions of the benzimidazole compounds in the culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.
-
Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a blank control (medium only).[2]
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[2]
-
After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[2]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.
-
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.
-
Materials: 6-well plates, cancer cell lines, benzimidazole compounds, Phosphate-Buffered Saline (PBS), Trypsin-EDTA, ice-cold 70% ethanol, Propidium Iodide (PI) staining solution with RNase A, flow cytometer.[2]
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the benzimidazole compound at a predetermined concentration (e.g., its IC₅₀ value) for 24-48 hours. Include an untreated control group.[2]
-
Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A to stain the cellular DNA and degrade RNA.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[2]
-
Mandatory Visualizations
Caption: General workflow for anticancer drug screening.
Caption: The PI3K/AKT signaling pathway, a target for benzimidazoles.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]
Data Presentation: Antimicrobial Activity of Novel Benzimidazole Derivatives
The following table summarizes the in vitro antimicrobial activity of selected benzimidazole compounds, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference Drug | MIC (µg/mL) |
| Series 1 | |||||
| Compound 5e | 15.62 | >100 | >100 | Ciprofloxacin | 15.62 (vs S.a) |
| Compound 5g | 15.62 | >100 | >100 | Ciprofloxacin | 15.62 (vs S.a) |
| Compound 5i | 15.62 | 31.25 | 62.5 | Ciprofloxacin | 15.62 (vs S.a) |
| Series 2 | |||||
| Compound 3m | 21 | 35 | 40 | Cefixime | 26 (vs S.p) |
| Compound 3p | 1 | 5 | 2 | - | - |
| Series 3 | |||||
| Compound 2k | 12.5 (µmol/mL) | - | 3.125 (µmol/mL) | Fluconazole | - |
(Data compiled from multiple studies for illustrative purposes).[10][11][12][13]
Experimental Protocols
A. Agar Streak Dilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Mueller-Hinton Agar (MHA), benzimidazole compounds, DMSO, sterile petri dishes, microbial strains (e.g., S. aureus, E. coli), nutrient broth, McFarland turbidity standards.
-
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Prepare a series of agar plates containing two-fold serial dilutions of the test compounds. A control plate containing only DMSO (vehicle control) should also be prepared.
-
Prepare a standardized inoculum of the test microorganisms in nutrient broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Streak a loopful of the standardized bacterial or fungal suspension onto the surface of the agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
-
B. Disc Diffusion Method
This is a qualitative or semi-quantitative test to measure the ability of an antimicrobial agent to inhibit microbial growth on an agar plate.
-
Materials: MHA plates, sterile filter paper discs (e.g., 5-6 mm diameter), benzimidazole compounds, microbial strains, sterile swabs, positive control antibiotic discs (e.g., Ciprofloxacin).
-
Procedure:
-
Prepare a standardized microbial inoculum (0.5 McFarland standard) and use a sterile swab to evenly inoculate the entire surface of an MHA plate.[14]
-
Sterilize filter paper discs by autoclaving.[15]
-
Impregnate the sterile discs with a known concentration of the test compound solution (e.g., 600 µ g/disc ).[15] Allow the solvent to evaporate completely.
-
Carefully place the impregnated discs, along with a positive control disc and a negative control (solvent-only) disc, onto the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
-
Mandatory Visualization
Caption: Workflow for in vitro antimicrobial screening.
Antiviral Activity
The benzimidazole scaffold is central to many antiviral agents, capable of targeting various stages of the viral replication cycle.[16] Derivatives have shown efficacy against a range of RNA and DNA viruses.[17]
Mechanisms of Antiviral Action
-
Inhibition of Viral Enzymes: Many benzimidazole derivatives function by inhibiting essential viral enzymes, such as RNA-dependent RNA polymerase or proteases, which are critical for viral genome replication and protein processing.[16]
-
Blocking Viral Entry: Some compounds can interfere with the attachment or entry of the virus into the host cell.
-
Disruption of Viral Assembly: Derivatives may also inhibit the late stages of viral replication, such as the assembly of new virions.
Data Presentation: Antiviral Activity of Novel Benzimidazole Derivatives
The following table presents the antiviral activity of representative benzimidazole compounds, expressed as EC₅₀ (the concentration required to achieve 50% protection against virus-induced effects) and the Selectivity Index (SI = CC₅₀/EC₅₀), which measures the compound's therapeutic window.
| Compound Class | Virus | EC₅₀ (µM) | SI | Reference Drug |
| 2-Benzylbenzimidazoles | CVB-5 | 9 - 17 | 6 to >11 | NM108 |
| 2-Benzylbenzimidazoles | RSV | 5 - 15 | 6.7 to ≥20 | Ribavirin |
| 1-Substituted-2-yl-methyl | RSV | As low as 0.02 | >1000 | - |
| 1-Substituted-2-yl-methyl | BVDV | Moderate | - | - |
| 1-Substituted-2-yl-methyl | YFV | Moderate | - | - |
(Data sourced from multiple studies for illustrative purposes).[17][18]
Experimental Protocol
A. Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay is widely used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced death or morphological changes (CPE).
-
Materials: 96-well plates, susceptible host cell line (e.g., Vero cells), cell culture medium, virus stock, benzimidazole compounds, cell viability reagent (e.g., Neutral Red or MTT).
-
Procedure:
-
Seed host cells in a 96-well plate and grow to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Also, run a parallel plate without virus to determine the compound's cytotoxicity (to calculate the CC₅₀).
-
Infect the cells with a predetermined titer of the virus (except for the cytotoxicity plate and uninfected cell controls).
-
Include controls: virus-infected/untreated cells (virus control) and uninfected/untreated cells (cell control).
-
Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (e.g., 3-7 days).
-
Assess cell viability using a suitable method. For example, add MTT reagent and measure formazan production, or use a dye like Neutral Red which is taken up by living cells.
-
Calculate the EC₅₀ from the dose-response curve of the virus-infected plates and the CC₅₀ (50% cytotoxic concentration) from the uninfected plates. The Selectivity Index (SI) is then calculated as CC₅₀/EC₅₀. A higher SI value indicates a more promising antiviral candidate.
-
Mandatory Visualization
Caption: Viral replication cycle stages targeted by antiviral agents.
Anti-inflammatory Activity
Benzimidazole derivatives have been evaluated for their potential to mitigate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.[19][20]
Mechanisms of Anti-inflammatory Action
-
Cytokine Inhibition: A key mechanism is the inhibition of pro-inflammatory cytokine expression, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells like macrophages when stimulated.[19]
-
Enzyme Inhibition: Some derivatives may act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) or 5-lipoxygenase activating protein (FLAP).[21]
-
Receptor Antagonism: Certain benzimidazoles can antagonize receptors involved in inflammation, such as cannabinoid or bradykinin receptors.[21]
Data Presentation: Anti-inflammatory Activity of Novel Benzimidazole Derivatives
The following table shows the anti-inflammatory activity of various benzimidazole compounds from both in vitro and in vivo assays.
| Compound Series | Assay | Activity Metric | Result | Reference |
| Imidazopyridines (X10, X12-15) | LPS-stimulated Macrophages | TNF-α Inhibition | Dose-dependent | Indomethacin |
| Imidazopyridines (X10, X12-15) | LPS-stimulated Macrophages | IL-6 Inhibition | Dose-dependent | Indomethacin |
| N-1-phenylsulfonyl-2-methylamino | Carrageenan-induced paw edema | % Inhibition @ 4h | 23.88% - 37.31% | Indomethacin |
| 5-substituted-1-(phenylsulfonyl) | Carrageenan-induced paw edema | % Reduction | 37% - 39.7% | Indomethacin |
| Benzimidazole (3f) | Albumin denaturation assay | % Inhibition @ 10ppm | 70% | Diclofenac Sodium |
(Data compiled from multiple studies for illustrative purposes).[19][20][21][22]
Experimental Protocols
A. In Vitro LPS-Induced Cytokine Release Assay
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
-
Materials: Macrophage cell line (e.g., RAW 264.7), 24-well plates, cell culture medium, LPS, benzimidazole compounds, ELISA kits for TNF-α and IL-6.
-
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.[19]
-
Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 22-24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.[19]
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[19]
-
Calculate the percentage inhibition of cytokine release compared to the LPS-only control.
-
B. In Vivo Carrageenan-Induced Rat Paw Edema Assay
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Materials: Wistar rats, Carrageenan solution (1%), test compounds, vehicle (e.g., saline or CMC suspension), plethysmometer (for measuring paw volume), reference drug (e.g., Indomethacin).
-
Procedure:
-
Fast the animals overnight but allow access to water.
-
Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) to different groups of rats. A control group receives only the vehicle.
-
After a set time (e.g., 1 hour), inject a small volume of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
The increase in paw volume (edema) is calculated for each time point.
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.[20]
-
Mandatory Visualization
Caption: LPS-induced pro-inflammatory signaling in macrophages.
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole scaffolds as promising antiproliferative agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theaspd.com [theaspd.com]
- 14. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 16. rroij.com [rroij.com]
- 17. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
An In-Depth Technical Guide to 1-(1H-benzimidazol-2-yl)ethanamine and its Structural Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 1-(1H-benzimidazol-2-yl)ethanamine and its structural analogs, focusing on their synthesis, physicochemical properties, and diverse pharmacological activities. While specific quantitative biological data for the parent compound, this compound, is limited in publicly available literature, this guide collates and analyzes data for its close structural analogs to elucidate structure-activity relationships (SAR). Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways implicated in their mechanisms of action. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel benzimidazole-based therapeutic agents.
Introduction
Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, have garnered significant attention in the field of drug discovery due to their versatile pharmacological profile.[1][2] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows for interaction with a wide range of biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3]
This guide focuses on the specific subclass of 2-aminoalkylbenzimidazoles, with this compound as the core structure of interest. This scaffold presents a key pharmacophore with potential for modification at the benzimidazole ring, the amino group, and the ethyl chain, allowing for the fine-tuning of its biological and physicochemical properties.
Synthesis of this compound and Analogs
The primary synthetic route to this compound and its analogs involves the condensation of an appropriately substituted o-phenylenediamine with an α-amino acid. For the parent compound, o-phenylenediamine is reacted with alanine.
General Synthetic Protocol
A common and effective method for the synthesis of 2-aminoalkylbenzimidazoles is the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. A modification of this approach utilizes α-amino acids directly.
Experimental Protocol: Synthesis of 2-Aminoalkylbenzimidazoles
-
Materials:
-
Substituted o-phenylenediamine (1 equivalent)
-
α-amino acid (1-3.5 equivalents)
-
Phosphoric acid
-
Polyphosphoric acid (PPA)
-
High-boiling point solvent (e.g., xylene)
-
Dilute alkali solution (e.g., NaOH or KOH) for neutralization
-
Ethanol or other suitable solvent for recrystallization
-
Nitrogen gas supply
-
-
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser under a nitrogen atmosphere, add the solvent, phosphoric acid, and polyphosphoric acid. The molar ratio of phosphoric acid to polyphosphoric acid is typically in the range of 1:1 to 1:5.[4]
-
To this stirred mixture, add the substituted o-phenylenediamine and the corresponding α-amino acid.[4]
-
Heat the reaction mixture in an oil bath to a temperature between 130-200°C for 12-20 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a dilute alkali solution to precipitate the crude product.[4]
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 2-aminoalkylbenzimidazole derivative.[4]
-
Properties of this compound Analogs
While quantitative data for the parent compound is scarce, numerous studies have reported the biological activities of its structural analogs. These activities are predominantly in the areas of antimicrobial and anticancer research.
Antimicrobial Activity
Benzimidazole derivatives are known to exhibit a wide range of antimicrobial activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some 2-substituted benzimidazole analogs against various microorganisms.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2-(Substituted)-benzimidazole derivatives | Staphylococcus aureus | 87.5 - 200 | [5] |
| 2-(Substituted)-benzimidazole derivatives | Candida albicans | 104.6 - 151.78 | [5] |
| 2-Substituted-1H-benzimidazole derivatives | Pseudomonas aeruginosa | < 0.016 | [3] |
| 2-Substituted-1H-benzimidazole derivatives | Escherichia coli | < 0.016 | [3] |
| 2-Substituted-1H-benzimidazole derivatives | Salmonella typhi | < 0.016 | [3] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Bacterial or fungal strains
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Perform serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticancer Activity
Numerous this compound analogs have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., VEGFR-2) and topoisomerases.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Benzimidazole-triazole hybrid (5a) | HepG-2 (Liver) | 0.086 (EGFR inhibition) | [4] |
| Benzimidazole-triazole hybrid (5a) | Topo II inhibition | 2.52 | [4] |
| Benzimidazole-oxadiazole (4r) | PANC-1 (Pancreatic) | 5.5 | [6] |
| Benzimidazole-oxadiazole (4r) | A549 (Lung) | 0.3 | [6] |
| Benzimidazole-oxadiazole (4r) | MCF-7 (Breast) | 0.5 | [6] |
| 2-Substituted-1H-benzimidazole (2c) | HeLa (Cervical) | 0.015 | [3] |
| 2-Substituted-1H-benzimidazole (3c) | HeLa (Cervical) | 0.013 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound analogs are attributed to their interaction with various cellular targets and signaling pathways.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several analogs have been identified as potent inhibitors of RTKs, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors play crucial roles in angiogenesis and cancer cell proliferation.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a biotinylated peptide)
-
Test compounds
-
Detection reagents (e.g., phospho-tyrosine antibody, streptavidin-HRP, and chemiluminescent substrate)
-
96-well plates
-
-
Procedure:
-
Add kinase buffer, ATP, and substrate to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the VEGFR-2 enzyme.
-
Incubate the plate to allow for the kinase reaction to proceed.
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption).
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.
-
Inhibition of Topoisomerase II
Topoisomerase II (Topo II) is an essential enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.
Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)
-
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer
-
ATP
-
Test compounds
-
Loading dye
-
Agarose gel electrophoresis system
-
-
Procedure:
-
Set up reaction mixtures containing assay buffer, ATP, and kDNA.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase II.
-
Incubate the reactions at 37°C.
-
Stop the reactions and run the samples on an agarose gel.
-
Visualize the DNA bands under UV light. Inhibition of Topo II activity is observed as a decrease in the amount of decatenated (monomeric) DNA compared to the control.
-
Structure-Activity Relationship (SAR)
Based on the available data for structural analogs, several key SAR trends can be identified:
-
Substitution on the Benzimidazole Ring: The nature and position of substituents on the benzimidazole ring significantly influence biological activity. Electron-withdrawing groups can enhance antimicrobial and anticancer properties in some cases.
-
Modifications of the Amino Group: The primary amino group is a key feature for biological activity and can be a site for further derivatization to modulate potency and selectivity.
-
Variations in the Alkyl Chain: The length and branching of the alkyl chain connecting the amino group to the benzimidazole core can impact activity, likely by influencing the compound's conformation and ability to bind to its target.
Conclusion
References
Exploring the Therapeutic Potential of the Benzimidazole Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole ring system, a fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of bioactive compounds.[1] Derivatives of 1H-benzimidazole exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug discovery and development across various therapeutic areas. This document provides a technical guide to the therapeutic potential of the benzimidazole core, with a focus on antimicrobial, antioxidant, and neuroprotective applications. It summarizes key quantitative data, outlines common experimental protocols, and visualizes relevant biological pathways and workflows to serve as a resource for researchers in the field. While this guide focuses on the broader class of benzimidazoles, the principles and methodologies described are applicable to specific derivatives such as 1-(1H-benzimidazol-2-yl)ethanamine.
Introduction to the Benzimidazole Scaffold
Benzimidazoles are heterocyclic aromatic compounds that are structurally analogous to purine nucleoside bases, which may contribute to their ability to interact with biological macromolecules.[2] This versatile scaffold is the foundation for a number of FDA-approved drugs, including the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.[1][3] The wide range of biological activities associated with benzimidazole derivatives includes antimicrobial, antiviral, anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2] The pharmacological profile of a benzimidazole derivative can be extensively modified through substitution at various positions of the bicyclic ring system.[4]
Therapeutic Applications and Mechanisms of Action
Antimicrobial and Antifungal Activity
Benzimidazole derivatives are potent antimicrobial and antifungal agents.[4][5] Their mechanism of action in fungi and protozoa is often attributed to the inhibition of ergosterol biosynthesis, a critical component of the cell membrane.[2] In helminths, some benzimidazoles function by blocking the formation of microtubules.[1]
-
Antibacterial Activity: Certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
-
Antifungal Activity: Numerous benzimidazole compounds exhibit potent fungicidal activity against a range of fungal strains, with some showing efficacy comparable or superior to established drugs like amphotericin B.[4]
Antioxidant Activity
Many benzimidazole derivatives have demonstrated significant antioxidant properties. The mechanism of radical-scavenging activity can involve hydrogen atom transfer or deprotonation at various sites on the benzimidazole structure.[6] This antioxidant capacity is a key component of their therapeutic potential in diseases associated with oxidative stress.
Neuroprotective Potential
Recent studies have highlighted the neuroprotective effects of benzimidazole derivatives. This activity is often linked to their ability to mitigate oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases like Alzheimer's.[7] Some derivatives have been shown to reduce the expression of pro-inflammatory markers such as TNF-α, NF-κB, and IL-6 in rodent models.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data for various benzimidazole derivatives as reported in the literature.
Table 1: Antioxidant Activity of Benzimidazole Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference Standard | IC50 of Standard (µg/mL) | Reference |
|---|---|---|---|---|---|
| 2-methyl-1H-benzimidazole | DPPH Scavenging | 144.84 | BHT | 51.56 | [8] |
| 1H-benzimidazol-2-ylmethanol | DPPH Scavenging | 400.42 | BHT | 51.56 |[8] |
Table 2: Cytotoxic Activity of Benzimidazole Derivatives
| Compound | Assay | LC50 (µg/mL) | Reference Standard | LC50 of Standard (µg/mL) | Reference |
|---|
| 2-methyl-1H-benzimidazole | Brine Shrimp Lethality | 0.42 | Vincristine Sulphate | 0.544 |[8] |
Table 3: Antibacterial Activity of Benzimidazole Derivatives (Zone of Inhibition)
| Compound Concentration | B. subtilis (mm) | E. coli (mm) | K. pneumoniae (mm) | S. aureus (mm) | Standard (Ciprofloxacin) | Reference |
|---|---|---|---|---|---|---|
| 500 µ g/disc | 12 | 13 | 14 | 12 | 25 | [5] |
| 1000 µ g/disc | 15 | 16 | 17 | 15 | 25 |[5] |
Experimental Protocols
General Synthesis of 2-Substituted Benzimidazoles
A common method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or aldehyde.
-
Protocol:
-
Dissolve o-phenylenediamine (1 molar equivalent) and a selected aromatic aldehyde (1.1 molar equivalents) in ethanol.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent, such as isopropyl alcohol, to yield the purified 2-substituted benzimidazole.[5]
-
Antimicrobial Screening: Disc Diffusion Method
The disc diffusion method is a widely used technique to evaluate the antibacterial activity of synthesized compounds.
-
Protocol:
-
Prepare nutrient agar plates with a thickness of 4-5 mm.
-
Inoculate the agar surface uniformly with the test microorganism.
-
Prepare sterile paper discs and impregnate them with the test compound dissolved in a suitable solvent (e.g., DMSO) at desired concentrations (e.g., 500 µ g/disc and 1000 µ g/disc ).
-
Place the impregnated discs on the inoculated agar surface.
-
Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.[5]
-
Visualizations: Pathways and Workflows
Signaling Pathway
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
An In-depth Technical Guide to 1H-Benzimidazole-1-ethanamine (CAS 55661-34-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synonyms, synthesis, and potential biological activities of 1H-Benzimidazole-1-ethanamine, identified by the CAS number 55661-34-2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's characteristics and potential applications. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. This guide consolidates available data to facilitate further investigation and utilization of this specific derivative.
Chemical Properties and Synonyms
1H-Benzimidazole-1-ethanamine is a heterocyclic aromatic organic compound. It features a benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings, with an ethylamine substituent at the N-1 position of the imidazole ring.[1]
Chemical Structure
The chemical structure of 1H-Benzimidazole-1-ethanamine is as follows:
Image Credit: ChemSpider
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1H-Benzimidazole-1-ethanamine is presented in the table below. It is typically a white to off-white solid at room temperature and is soluble in polar solvents.[1] The presence of nitrogen atoms in both the benzimidazole ring and the ethylamine side chain imparts basic properties to the molecule.[1]
| Property | Value | Source |
| CAS Number | 55661-34-2 | [1] |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.21 g/mol | |
| IUPAC Name | 2-(1H-Benzimidazol-1-yl)ethan-1-amine | [1] |
| Boiling Point | 323.8 °C at 760 mmHg | |
| Flash Point | 149.6 °C | |
| Density | 1.21 g/cm³ | |
| Refractive Index | 1.641 | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents (water, alcohols) | [1] |
Synonyms
The following table lists the common synonyms for 1H-Benzimidazole-1-ethanamine found in chemical literature and databases.
| Synonym |
| 1-(2-Aminoethyl)benzimidazole |
| 2-(1H-Benzimidazol-1-yl)ethanamine |
| 2-(Benzimidazol-1-yl)ethylamine |
| 1H-Benzimidazole-1-ethanamine |
| (2-(Benzimidazol-1-yl)ethyl)amine |
| 2-(1H-1,3-Benzodiazol-1-yl)ethan-1-amine |
| 2-(Benzimidazol-3-yl)ethylamine |
| 2-Benzoimidazol-1-yl-ethylamine |
| Benzimidazole, 1-(2-aminoethyl)- |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1H-Benzimidazole-1-ethanamine was not found in the immediate search, a plausible and widely used method for its preparation is the N-alkylation of benzimidazole. This method is analogous to the synthesis of similar N-substituted imidazole and benzimidazole derivatives.
Synthesis of 1H-Benzimidazole-1-ethanamine
A common and effective method for the synthesis of N-alkylated benzimidazoles involves the reaction of the benzimidazole anion with a suitable alkylating agent. For 1H-Benzimidazole-1-ethanamine, this would involve the reaction of benzimidazole with a protected 2-haloethylamine, such as 2-chloroethylamine hydrochloride, followed by deprotection.
Reaction Scheme:
Materials:
-
Benzimidazole
-
2-Chloroethylamine hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotonation of Benzimidazole: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of benzimidazole (1.0 equivalent) in anhydrous DMF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the benzimidazolide anion.
-
N-Alkylation: 2-Chloroethylamine hydrochloride (1.2 equivalents) is added portion-wise to the reaction mixture at 0 °C. The reaction is subsequently heated to 80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The aqueous mixture is then extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford pure 1H-Benzimidazole-1-ethanamine.
Analytical Characterization
The structure and purity of the synthesized 1H-Benzimidazole-1-ethanamine can be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | Signals corresponding to the protons of the benzimidazole ring (typically in the aromatic region, ~7.2-7.8 ppm), and two triplets corresponding to the methylene groups of the ethylamine side chain. The N-H protons of the primary amine will also be present.[2][3] |
| ¹³C NMR Spectroscopy | Resonances for the carbon atoms of the benzimidazole ring and the two methylene carbons of the ethylamine side chain. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the compound (m/z = 161.0953 for [M+H]⁺). Fragmentation patterns would be consistent with the benzimidazole and ethylamine moieties.[4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and imidazole), C-H stretching (aromatic and aliphatic), and C=N and C-N stretching of the benzimidazole ring. |
Biological Activity and Signaling Pathways
While specific biological activity and signaling pathway data for 1H-Benzimidazole-1-ethanamine are not extensively documented in publicly available literature, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][5] Derivatives of benzimidazole have been reported to exhibit antimicrobial, antiviral, anticancer, and enzyme inhibitory properties.[1][5][6][7][8][9][10]
Potential Mechanisms of Action
The biological effects of benzimidazole derivatives are often attributed to their ability to interact with various biological targets. The structural similarity of the benzimidazole ring to purine nucleosides allows these compounds to interact with biopolymers such as enzymes and nucleic acids.[1][5]
-
Enzyme Inhibition: Many benzimidazole derivatives are known to inhibit the activity of various enzymes. For example, some derivatives act as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in cancer.[8][11] Others can inhibit viral polymerases or enzymes involved in microbial metabolism.[1]
-
Receptor Binding: Certain benzimidazole compounds have been shown to bind to G-protein coupled receptors (GPCRs), modulating their activity. For instance, some derivatives have been investigated as antagonists for the 5-HT₄ receptor.[12]
-
DNA Interaction: The planar benzimidazole ring system can intercalate into the DNA double helix or bind to the minor groove, thereby interfering with DNA replication and transcription. This mechanism is often implicated in the anticancer and antimicrobial activities of these compounds.
Given its structural features, 1H-Benzimidazole-1-ethanamine could potentially exhibit a range of these activities. The ethylamine side chain provides a site for further functionalization, allowing for the generation of a library of derivatives with potentially enhanced and more specific biological profiles.
Conclusion
1H-Benzimidazole-1-ethanamine (CAS 55661-34-2) is a benzimidazole derivative with potential for further investigation in the field of medicinal chemistry. This guide has summarized its known chemical and physical properties, provided a plausible and detailed synthetic protocol, and outlined the general biological activities associated with the benzimidazole scaffold. While specific data on the biological targets and signaling pathways of this particular compound are limited, its structural features suggest that it could serve as a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and potential applications.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Benzimidazole [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]
- 10. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines [mdpi.com]
- 11. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzimidazole Ring System: A Comprehensive Technical Guide to its Fundamental Reactions
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties govern its reactivity and biological activity. This in-depth technical guide provides a comprehensive overview of the fundamental reactions of the benzimidazole ring system, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways and experimental workflows.
Core Synthetic Methodologies: Cyclization Reactions
The construction of the benzimidazole core is most commonly achieved through the cyclocondensation of an o-phenylenediamine with a one-carbon electrophile. The two primary named reactions for this transformation are the Phillips-Ladenburg and Weidenhagen reactions.
Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
A foundational method for benzimidazole synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating. This versatile method allows for the preparation of a wide range of 2-substituted benzimidazoles.[1][2]
Detailed Experimental Protocol: Synthesis of 2-Methylbenzimidazole
-
Reaction Setup: In a 500 mL round-bottomed flask, combine o-phenylenediamine (0.5 mole, 54 g) and glacial acetic acid (0.5 mole, 30 g).
-
Reaction Conditions: Heat the mixture in a water bath at 100°C for two hours.[3]
-
Work-up: After cooling, slowly add a 10% sodium hydroxide solution while rotating the flask until the mixture is just alkaline to litmus paper.
-
Isolation: Collect the crude 2-methylbenzimidazole by suction filtration using a Büchner funnel. Wash the solid with approximately 50 mL of cold water.[3]
-
Purification: Dissolve the crude product in boiling water (approximately 750 mL). Add 2 g of decolorizing carbon (Norite) and digest for fifteen minutes. Filter the hot solution rapidly through a pre-heated funnel.
-
Crystallization: Cool the filtrate to 10-15°C to induce crystallization.
-
Final Product: Collect the white crystals of 2-methylbenzimidazole by filtration, wash with 50 mL of cold water, and dry at 100°C. The expected yield is in the range of 68%.[3]
Weidenhagen Reaction: Condensation with Aldehydes
The reaction of o-phenylenediamines with aldehydes is another prevalent method for synthesizing 2-substituted benzimidazoles. This reaction typically requires an oxidative step to form the benzimidazole ring from an intermediate Schiff base. A variety of oxidizing agents and catalysts can be employed to facilitate this transformation under milder conditions.[1]
Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
-
Reaction Mixture: In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) in 3 mL of DMF. Add benzaldehyde (0.01 mol) and p-toluenesulfonic acid (20 mol%).[4]
-
Reaction Conditions: Heat the mixture with stirring at 80°C for 2-3 hours.[4]
-
Work-up: After cooling to room temperature, add the reaction mixture dropwise with stirring to a solution of sodium carbonate (0.01 mol) in 20 mL of water.
-
Isolation and Purification: Filter the resulting precipitate, wash with water, and dry to yield the crude product.[4] Recrystallize from an appropriate solvent if necessary.
Table 1: Quantitative Data for Cyclization Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Phillips-Ladenburg | o-phenylenediamine, formic acid | 100°C | None | 2 | 83-85 | [3] |
| Phillips-Ladenburg | o-phenylenediamine, acetic acid | 100°C | None | 2 | 68 | [3] |
| Weidenhagen | o-phenylenediamine, benzaldehyde | p-TsOH, 80°C | DMF | 2-3 | High | [4] |
| Weidenhagen | o-phenylenediamine, various aldehydes | Er(OTf)₃, 60°C | Water | 2 | >80 | [5] |
| Microwave-assisted | N-phenyl-o-phenylenediamine, benzaldehyde | Microwave, 100°C | None | 0.08 | 99.9 | [6] |
Reactions of the Benzimidazole Ring
The benzimidazole ring system can undergo various reactions, including electrophilic and nucleophilic substitutions, as well as modifications at the nitrogen atoms.
Electrophilic Aromatic Substitution
The benzene portion of the benzimidazole ring is susceptible to electrophilic attack. The position of substitution is influenced by the reaction conditions and the substituents already present on the ring. Nitration and halogenation are common electrophilic substitution reactions.
Detailed Experimental Protocol: Nitration of 2-(Adamantan-1-yl)-1H-benzimidazole
-
Reaction Setup: In a suitable flask, dissolve 2-(Adamantan-1-yl)-1H-benzimidazole in concentrated sulfuric acid at room temperature.
-
Nitrating Agent Addition: Cool the solution and add a stoichiometric amount of concentrated nitric acid dropwise while maintaining the temperature.
-
Reaction Conditions: Stir the reaction mixture overnight at room temperature.[7]
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization. This procedure is reported to yield 2-(1-Adamantyl)-5(6)-nitro-1H-benzimidazole in 92% yield.[7]
Detailed Experimental Protocol: Bromination of Benzimidazole using NBS
-
Reaction Setup: Dissolve benzimidazole in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction Conditions: Heat the reaction mixture to reflux.[8][9]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture. If chloroform is used, the succinimide byproduct may precipitate and can be removed by filtration. If CCl₄ is used, wash the reaction mixture with water to dissolve the succinimide.[8]
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the brominated benzimidazole.
Table 2: Quantitative Data for Electrophilic Substitution
| Reaction | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| Nitration | 2-(Adamantan-1-yl)-1H-benzimidazole | conc. HNO₃, conc. H₂SO₄ | Room temp, overnight | 2-(1-Adamantyl)-5(6)-nitro-1H-benzimidazole | 92 | [7] |
| Dinitration | 2-(Adamantan-1-yl)-1H-benzimidazole | 10 eq. conc. HNO₃, conc. H₂SO₄ | Room temp, 8 h | 2-(1-Adamantyl)-5(6),7(4)-dinitro-1H-benzimidazole | 81 | [7] |
| Bromination | 2,3-Dihydro-1H-imidazo[1,2-a]benzimidazole | Br₂ | Acetic acid | 6-Bromo derivative | - | [10] |
Nucleophilic Substitution
The C2 position of the imidazole ring is susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen.
Detailed Experimental Protocol: Nucleophilic Substitution of 2-Chlorobenzimidazole with an Amine
-
Reaction Setup: In a reaction vessel, dissolve 2-chlorobenzimidazole and the desired primary or secondary amine in a suitable solvent like NMP.
-
Catalyst/Acid Addition: Add methanesulfonic acid dropwise.
-
Reaction Conditions: Heat the resulting suspension to 100°C and stir until the reaction is complete (monitored by TLC).[11]
-
Work-up: Cool the reaction mixture and dilute with water. Neutralize with an aqueous base solution (e.g., 30% NaOH).
-
Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic phase with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the product by column chromatography or recrystallization.
N-Alkylation and N-Acylation
The nitrogen atoms of the benzimidazole ring can be readily alkylated or acylated. In unsubstituted benzimidazole, alkylation can occur at either N1 or N3, and tautomerism can lead to a mixture of products.
Detailed Experimental Protocol: N-Alkylation of Benzimidazole
-
Reaction Setup: Dissolve the benzimidazole derivative (1 eq) in a suitable solvent such as DMSO.
-
Base Addition: Add a base, for example, potassium carbonate (2 eq).
-
Alkylating Agent Addition: Add the alkylating agent (e.g., a functionalized alkyl halide) (4 eq).[12]
-
Reaction Conditions: Heat the mixture to 50°C with magnetic stirring and monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into water and extract with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.[12]
Table 3: Quantitative Data for N-Alkylation
| Benzimidazole Derivative | Alkylating Agent | Base/Solvent | Time (h) | Yield (%) | Reference |
| 2-Thiomethyl-1H-benzimidazole | 2-Chloroethanol | K₂CO₃/DMSO | 24 | 75 | [12] |
| 2-Thiomethyl-5-nitro-1H-benzimidazole | 2-Chloroethanol | K₂CO₃/DMSO | 24 | 72 | [12] |
| Benzimidazole | Allyl acetate | Toluene (reflux) | - | 55-80 |
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving benzimidazole derivatives and a general experimental workflow for their synthesis and purification.
Caption: General experimental workflow for the synthesis and purification of benzimidazole derivatives.
Caption: Benzimidazole derivatives can inhibit MDM2, leading to p53 activation and downstream effects.
Caption: Mechanism of PARP inhibition by benzimidazole derivatives, leading to synthetic lethality.
Caption: Benzimidazole derivatives can inhibit tubulin polymerization, leading to mitotic arrest.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. adichemistry.com [adichemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(1H-benzimidazol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-benzimidazol-2-yl)ethanamine is a member of the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antimicrobial, antiviral, and anticancer properties. This document provides a detailed experimental protocol for the synthesis of this compound via a straightforward one-pot condensation reaction between o-phenylenediamine and L-alanine.
The presented protocol is adapted from a non-catalyzed, solvent-dependent method that has been demonstrated to produce high yields of analogous 2-aminoalkyl benzimidazoles[1]. This approach offers a simpler and more environmentally friendly alternative to traditional methods that often require harsh acidic catalysts and high temperatures[2].
Reaction Principle
The synthesis involves the cyclocondensation of o-phenylenediamine with L-alanine. The reaction proceeds by an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carboxylic acid group of L-alanine, followed by intramolecular cyclization and dehydration to form the benzimidazole ring.
Experimental Protocol
Materials and Reagents:
-
o-Phenylenediamine
-
L-Alanine
-
Toluene
-
Distilled water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
n-Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (5.0 mmol, 0.54 g) and L-alanine (7.0 mmol, 0.62 g).
-
Solvent Addition: Add 20 mL of toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux at a controlled temperature of 85-95 °C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (e.g., 3:1 v/v). The reaction is typically complete within 9 hours[1].
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of distilled water and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| o-Phenylenediamine | 5.0 mmol (0.54 g) | Based on the molar ratio used for analogous syntheses in the cited literature[1]. |
| L-Alanine | 7.0 mmol (0.62 g) | Based on the molar ratio used for analogous syntheses in the cited literature[1]. |
| Reaction Conditions | ||
| Solvent | Toluene | A non-catalyzed, solvent-dependent synthetic approach[1]. |
| Temperature | 85-95 °C | The reaction is carried out under reflux at a carefully controlled temperature[1]. |
| Reaction Time | 9 hours | The reaction is heated for 9 hours to ensure completion[1]. |
| Expected Outcome | ||
| Yield | 83.3 – 97.3% (expected range) | High yields have been reported for the synthesis of analogous 2-substituted benzimidazoles using this method[1]. |
| Characterization | ||
| Analytical Techniques | IR, UV, ¹H-NMR, ¹³C-NMR, Mass Spec. | The chemical structures of the synthesized compounds are typically confirmed by these spectral data[1]. |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toluene is flammable and toxic; handle with care and avoid inhalation and skin contact.
-
o-Phenylenediamine is toxic and a suspected mutagen; avoid inhalation and skin contact.
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point: To assess the purity of the synthesized compound.
This detailed protocol provides a robust and efficient method for the synthesis of this compound, a valuable scaffold for further research and development in medicinal chemistry.
References
Application Notes and Protocols for the Structural Elucidation of Substituted Benzimidazoles using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of organic molecules, including the versatile class of substituted benzimidazoles.[1] Benzimidazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] Therefore, accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the use of 1D and 2D NMR spectroscopy in the structural determination of substituted benzimidazoles.
Key NMR Techniques for Structural Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the complete structural assignment of substituted benzimidazoles.
-
¹H NMR (Proton NMR): Provides information about the number, chemical environment, and connectivity of protons in a molecule. Key features to analyze include chemical shifts (δ), spin-spin coupling constants (J), and signal integration.[1]
-
¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms and their chemical environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy: These experiments are crucial for establishing the connectivity between atoms within the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH).[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), and sometimes even four bonds (⁴JCH).[2][4][5] This is particularly useful for identifying quaternary carbons.
-
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a substituted benzimidazole sample for NMR analysis.[1]
Materials:
-
Substituted benzimidazole derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][6]
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)[1][6]
-
Standard 5 mm NMR tube[1]
-
Glass Pasteur pipette[1]
-
Small vial[6]
-
Filter (e.g., glass wool or a syringe filter)[1]
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the benzimidazole derivative into a clean, dry vial.[1][6] The exact amount depends on the molecular weight of the compound and the sensitivity of the NMR spectrometer.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][6] DMSO-d₆ is often a good choice for benzimidazoles as it effectively dissolves many derivatives and allows for the observation of the N-H proton.[1]
-
Ensuring Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Filtering the Solution: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or by using a syringe filter.[1]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube.[1]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Cleaning the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol or acetone) to remove any dust or fingerprints.[7]
Data Presentation: ¹H and ¹³C NMR Chemical Shift Data
The chemical shifts of protons and carbons in substituted benzimidazoles are influenced by the nature and position of the substituents. The following tables provide typical chemical shift ranges for protons and carbons in the benzimidazole core.
Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges for the Benzimidazole Core in DMSO-d₆.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 12.0 - 13.5 | Broad Singlet | The chemical shift can be highly variable and depends on solvent and concentration.[8] |
| H-2 | 8.0 - 8.5 | Singlet | Present in unsubstituted benzimidazole at the 2-position. |
| H-4/H-7 | 7.4 - 7.8 | Multiplet | The exact shifts and coupling patterns depend on the substitution pattern.[8] |
| H-5/H-6 | 7.0 - 7.3 | Multiplet | The exact shifts and coupling patterns depend on the substitution pattern.[8] |
Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges for the Benzimidazole Core in DMSO-d₆.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 140 - 155[8][9] |
| C-3a/C-7a | 130 - 145[9] |
| C-4/C-7 | 110 - 125[8][9] |
| C-5/C-6 | 120 - 130[8][9] |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The values provided are approximate and can vary depending on the specific substituents and the solvent used.
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a substituted benzimidazole using NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. as.nyu.edu [as.nyu.edu]
- 8. rsc.org [rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(1H-benzimidazol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cytotoxic effects of the novel compound, 1-(1H-benzimidazol-2-yl)ethanamine. The following protocols for key cell-based assays will enable the determination of its potency (IC50), mechanism of cell death, and potential signaling pathways involved.
Overview of Cytotoxicity Evaluation Workflow
The evaluation of a novel compound's cytotoxicity is a stepwise process. It begins with determining the concentration-dependent effect on cell viability, followed by assays to elucidate the mechanism of cell death, such as necrosis or apoptosis. Further investigation into specific molecular pathways can provide a deeper understanding of the compound's mode of action.
Cell Viability and IC50 Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2] This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound, representing its potency.
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Selected cancer cell line (e.g., HepG2, MCF-7)[3]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)[4]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][5] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC50 value.
-
Data Presentation: MTT Assay Results
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.85 | 68.0 |
| 25 | 0.60 | 48.0 |
| 50 | 0.35 | 28.0 |
| 100 | 0.15 | 12.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and necrosis.[7]
Experimental Protocol: LDH Assay
Materials:
-
LDH cytotoxicity assay kit
-
Cells treated with this compound as in the MTT assay
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm)[8]
Procedure:
-
Sample Collection: After compound treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Lysed untreated cells (using the lysis buffer provided in the kit).
-
Background: Culture medium only.
-
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant and controls.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Solution: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
-
Data Presentation: LDH Assay Results
| Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| Vehicle Control | 0.15 | 0 |
| 1 | 0.18 | 5 |
| 10 | 0.25 | 15 |
| 25 | 0.40 | 35 |
| 50 | 0.65 | 70 |
| 100 | 0.80 | 95 |
| Maximum Release | 0.85 | 100 |
| Spontaneous Release | 0.15 | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Apoptosis Detection: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis.[10] Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[10] This assay quantifies their activity using a substrate that produces a luminescent or fluorescent signal upon cleavage.[10][11]
Experimental Protocol: Caspase-3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)[12]
-
Cells treated with this compound in an opaque-walled 96-well plate
-
Luminometer or fluorometer
Procedure:
-
Cell Treatment: Seed and treat cells with the compound as described for the MTT assay, using an opaque-walled plate suitable for luminescence readings.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background reading (from no-cell control) from all measurements.
-
Express the results as fold change in caspase-3/7 activity compared to the vehicle control.
-
Data Presentation: Caspase-3/7 Assay Results
| Concentration (µM) | Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control | 5,000 | 1.0 |
| 1 | 7,500 | 1.5 |
| 10 | 25,000 | 5.0 |
| 25 | 60,000 | 12.0 |
| 50 | 95,000 | 19.0 |
| 100 | 110,000 | 22.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Potential Signaling Pathway for Benzimidazole-Induced Apoptosis
Benzimidazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] A common mechanism involves the activation of pro-apoptotic proteins and subsequent activation of the caspase cascade.[3][10]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. benchchem.com [benchchem.com]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Kinase Inhibition Assays of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and active pharmaceutical ingredients.[1] Its derivatives have garnered significant attention as potent inhibitors of protein kinases, a critical class of enzymes that regulate a vast array of cellular processes.[1][2][3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them prime targets for therapeutic intervention.[1][5]
Benzimidazole-based compounds often act as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases.[1][2][3][4] This application note provides detailed protocols for biochemical and cell-based assays to evaluate the inhibitory potential of benzimidazole derivatives against various protein kinases. It also includes a representative signaling pathway commonly targeted by these inhibitors and sample data presentation.
Principle of Kinase Inhibition Assays
Kinase inhibition assays are fundamental tools in drug discovery for identifying and characterizing novel inhibitors.[5] These assays measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a specific substrate. The inhibitory effect of a compound is determined by quantifying the reduction in this phosphorylation event.
There are several methods to measure kinase activity, broadly categorized as:
-
Biochemical Assays: These in vitro assays utilize purified recombinant kinases, substrates, and the inhibitor of interest. They directly measure the catalytic activity of the enzyme.[6][7] Common formats include:
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[8][9] A variation, the Kinase-Glo® assay, measures the amount of ATP remaining after the kinase reaction; a higher luminescent signal indicates greater inhibition.[1][7]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to detect phosphorylation.[7][10]
-
Radiometric Assays: Considered a gold standard, these assays measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to the substrate.[5][6][7]
-
-
Cell-Based Assays: These assays are performed in a cellular context, providing insights into the compound's efficacy within a more physiologically relevant environment.[11] They can measure:
-
Target Engagement: Assays like NanoBRET™ can determine if the compound binds to the target kinase within intact cells.[11]
-
Substrate Phosphorylation: This can be quantified using techniques like Western blotting or ELISA with phospho-specific antibodies.[11]
-
Cell Viability/Proliferation: These assays determine the downstream effect of kinase inhibition on cell growth and survival.[9]
-
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based - ADP-Glo™)
This protocol is adapted for a generic tyrosine kinase and can be optimized for specific kinases like EGFR or FLT3, which are common targets for benzimidazole derivatives.[8]
Materials and Reagents:
-
Recombinant human kinase (e.g., EGFR, c-Kit)
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]
-
Benzimidazole derivatives (test compounds) dissolved in Dimethyl Sulfoxide (DMSO)
-
Known kinase inhibitor (positive control, e.g., Gefitinib for EGFR)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the benzimidazole derivatives in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.
-
Assay Plate Setup:
-
Kinase/Substrate Addition: Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.[8]
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.[8] The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[8][9]
-
Reaction Termination and ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[8][9]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the necessary reagents (luciferase/luciferin) to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7][9]
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of benzimidazole derivatives on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.
Materials and Reagents:
-
Cancer cell line (e.g., GIST-T1 for c-Kit inhibition)[9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[9]
-
Benzimidazole derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole derivatives or a vehicle control (DMSO).[9]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9] The absorbance is proportional to the number of viable cells.
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration.
-
Determine the GI50 value (the concentration of inhibitor required to inhibit 50% of cell growth).[9]
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: In Vitro Kinase Inhibition by a Benzimidazole Derivative (Example Data)
| Kinase Target | IC50 (nM) |
| Wild-Type c-Kit | 15 |
| c-Kit (V560G mutant) | 25 |
| c-Kit (D816V mutant) | 150 |
| PDGFRβ | 80 |
| VEGFR2 | >1000 |
| IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data is hypothetical and based on published examples.[9] |
Table 2: Cellular Proliferation Inhibition by a Benzimidazole Derivative (Example Data)
| Cell Line | c-Kit Status | GI50 (nM) |
| GIST-T1 | Exon 11 deletion (constitutively active) | 30 |
| HMC-1 | D816V mutation (constitutively active) | 200 |
| MOLM-13 | FLT3-ITD (c-Kit negative control) | >5000 |
| GI50 values represent the concentration of the compound required to inhibit 50% of cell growth. Data is hypothetical and based on published examples.[9] |
Visualization of Workflows and Pathways
Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
EGFR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: 1-(1H-benzimidazol-2-yl)ethanamine and its Derivatives in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A key pathological hallmark of AD is the dysregulation of several biological pathways, including cholinergic neurotransmission, amyloid-beta (Aβ) peptide aggregation, and neuroinflammation.[1][2] The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[3] Derivatives of benzimidazole are being extensively investigated as multi-target agents for the treatment of AD, addressing various aspects of its complex pathology.[4][5] This document provides an overview of the application of 1-(1H-benzimidazol-2-yl)ethanamine as a representative of the benzimidazole class and its derivatives in AD research, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols.
Mechanism of Action
Benzimidazole derivatives exhibit a range of biological activities relevant to Alzheimer's disease, primarily by targeting key enzymes and pathological processes. Their multi-target potential makes them attractive candidates for developing effective AD therapeutics.[4]
-
Cholinesterase Inhibition: A primary strategy in symptomatic AD treatment is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[1][6] Many benzimidazole derivatives have been identified as potent inhibitors of both AChE and BChE.[7] The benzimidazole ring can engage in π–π stacking interactions with key aromatic residues in the active site of these enzymes.[4]
-
Aβ Aggregation Inhibition: The formation of senile plaques composed of aggregated Aβ peptides is a central event in AD pathogenesis. Certain benzimidazole derivatives have been shown to interfere with the aggregation of Aβ, thereby potentially preventing plaque formation and its associated neurotoxicity.[4]
-
BACE1 Inhibition: Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that cleaves the amyloid precursor protein (APP) to generate Aβ. Inhibition of BACE1 is a major therapeutic goal in AD research. Some benzimidazole derivatives have demonstrated inhibitory activity against BACE1, suggesting they can reduce the production of neurotoxic Aβ peptides.[4]
-
Neuroprotection, Antioxidant, and Anti-inflammatory Effects: Chronic neuroinflammation and oxidative stress are known to contribute to the progression of AD.[2][8] Some benzimidazole derivatives have shown neuroprotective properties by reducing the production of reactive oxygen species (ROS) and pro-inflammatory markers, thus mitigating neuronal damage.[2][8]
Quantitative Data: Cholinesterase Inhibitory Activity of Benzimidazole Derivatives
The following table summarizes the in vitro cholinesterase inhibitory activity of various benzimidazole derivatives from published studies. This data highlights the potential of the benzimidazole scaffold for developing potent cholinesterase inhibitors.
| Compound ID | Target Enzyme | IC50 (µM) | Ki (nM) | Reference Compound | Reference Compound IC50/Ki | Source |
| 3d | AChE | 0.0319 | 26.2 | Donepezil | 21.8 nM (Ki) | [1] |
| 3h | AChE | 0.0295 | 24.8 | Donepezil | 21.8 nM (Ki) | [1] |
| 2e | eeAChE | 0.84 | - | Tacrine | 0.075 µM | [4] |
| 3c | eeAChE | 0.58 | - | Tacrine | 0.075 µM | [4] |
| 3e | eeAChE | 0.61 | - | Tacrine | 0.075 µM | [4] |
| 5IIc | AChE | 5.12 | - | - | - | [4] |
| 1c | AChE | <2.4 | - | - | - | [4] |
| 2e | AChE | <2.4 | - | - | - | [4] |
| Compound 11 | AChE | 121.2 | - | - | - | [4] |
| Compound 34 | AChE | 0.363 | - | Donepezil | 0.04 µM | [4] |
| Ricobendazole | AChE | - | 123.02 | - | - | [6] |
| Thiabendazole | BChE | - | 64.26 | - | - | [6] |
| Compound 16 | AChE | 0.10 ± 0.05 | - | Donepezil | 2.16 ± 0.12 µM | [7] |
| Compound 21 | AChE | - | - | Donepezil | 2.16 ± 0.12 µM | [7] |
| Compound 16 | BChE | 0.20 ± 0.05 | - | Donepezil | 4.5 ± 0.11 µM | [7] |
| Compound 21 | BChE | - | - | Donepezil | 4.5 ± 0.11 µM | [7] |
AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; eeAChE: Electric eel Acetylcholinesterase; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of AChE and BChE inhibitory activity of a test compound using a modified Ellman's spectrophotometric method.[4]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of DTNB solution (3 mM) and 25 µL of AChE or BChE solution (0.2 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI, 15 mM).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Protocol 2: In Vivo Assessment of Cognitive Enhancement (Y-Maze Test)
The Y-maze test is used to assess short-term spatial memory in rodents, which can be impaired in models of Alzheimer's disease. This protocol is adapted from studies evaluating the in vivo efficacy of potential AD drugs.[4]
Materials:
-
Y-shaped maze with three identical arms.
-
Rodents (e.g., mice or rats).
-
Scopolamine (to induce amnesia, a model for cognitive impairment).
-
Test compound.
-
Vehicle control.
-
Positive control (e.g., Donepezil).
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound, vehicle, or positive control to the animals (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the test.
-
30 minutes before the test, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.).
-
Place each animal at the center of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of alternations / (Total number of arm entries - 2)) * 100
-
An increase in the percentage of spontaneous alternation in the treated group compared to the scopolamine-only group indicates an improvement in spatial working memory.
Visualizations
Caption: Multi-target mechanism of benzimidazole derivatives in Alzheimer's disease.
Caption: Workflow for the preclinical evaluation of benzimidazole derivatives for AD.
Caption: Logical pathway from cholinesterase inhibition to cognitive improvement.
References
- 1. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-derived Compounds Designed for Different Targets of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(1H-benzimidazol-2-yl)ethanamine Derivatives as Antiviral Agents Against Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antiviral efficacy of 1-(1H-benzimidazol-2-yl)ethanamine derivatives and other substituted benzimidazoles against Herpes Simplex Virus (HSV). Due to the limited publicly available data on the specific antiviral activity of this compound derivatives against HSV, this document leverages data from structurally related benzimidazole compounds to illustrate the application of these protocols.
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral properties. The structural versatility of the benzimidazole scaffold allows for modifications that can lead to enhanced potency and selectivity against various viral pathogens, including HSV. The primary mechanism of action for many antiviral benzimidazoles involves the inhibition of key viral processes such as genome replication and protein processing. This document outlines the standard experimental protocols for assessing the cytotoxicity and antiviral activity of these compounds and discusses relevant signaling pathways in HSV infection that could be potential targets.
Data Presentation: Antiviral Activity of Substituted Benzimidazoles Against HSV-1
The following table summarizes the in vitro antiviral activity and cytotoxicity of various 2-substituted benzimidazole derivatives against Herpes Simplex Virus Type 1 (HSV-1). This data is compiled from multiple studies and serves as a reference for the expected range of activity for novel benzimidazole compounds.
| Compound Class | Specific Derivative | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 2-Substituted-5-amidino-benzimidazoles | Compound with 2-pyridyl substituent | HSV-1 | HeLa | 28.5 | Close to EC50 | Low | [1] |
| 2-Substituted-5-amidino-benzimidazoles | Compound with 2-pyridyl substituent | HSV-1 | HeLa | 56.7 | Close to EC50 | Low | [1] |
| 2-Substituted Benzimidazole | N-methyl-pyrrol at C-2 | HSV-1 | - | 30 | Not cytotoxic | - | [1] |
| Benzimidazole Ribonucleoside | 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) | HSV-1 | - | >100 | >100 | - | [2][3] |
| Benzimidazole Ribonucleoside | Maribavir (1263W94) | HSV-1 | - | >100 | >100 | - | [2][3] |
| Benzimidazole Ribonucleoside | GW275175X (175X) | HSV-1 | - | >100 | >100 | - | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard in the field of antiviral drug discovery and are essential for the evaluation of novel compounds.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells, which is crucial for distinguishing between true antiviral activity and non-specific cytotoxicity.
Materials:
-
Vero cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "cells only" control (medium without compound) and a "vehicle" control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibitory effect of a compound on viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of Vero cells in 24-well plates
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
DMEM supplemented with 2% FBS
-
Test compounds
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
Procedure:
-
Cell Infection: Infect a confluent monolayer of Vero cells with HSV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the incubation period, remove the viral inoculum and wash the cells with PBS. Add an overlay medium containing various non-toxic concentrations of the test compound (as determined by the cytotoxicity assay). Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until distinct plaques are visible in the virus control wells.
-
Staining: Fix the cells with a solution of 10% formalin for 30 minutes. Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% and is determined using non-linear regression analysis.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antiviral Compound Evaluation
The following diagram illustrates the general workflow for screening and evaluating the antiviral potential of this compound derivatives.
Caption: Workflow for evaluating antiviral agents.
Key Signaling Pathways in HSV-1 Infection
Understanding the cellular signaling pathways that are manipulated by HSV during infection can reveal potential targets for antiviral intervention.
HSV-1 has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for promoting viral protein synthesis and replication.[4][5]
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. In Vitro Activities of Benzimidazole d- and l-Ribonucleosides against Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of benzimidazole D- and L-ribonucleosides against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herpes Simplex Virus is Akt-ing in translational control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sophoridine Suppresses Herpes Simplex Virus Type 1 Infection by Blocking the Activation of Cellular PI3K/Akt and p38 MAPK Pathways [frontiersin.org]
Application Notes and Protocols for In Vivo Efficacy Testing of 1-(1H-benzimidazol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vivo experimental design to evaluate the efficacy of the novel compound, 1-(1H-benzimidazol-2-yl)ethanamine. Benzimidazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and antitumor effects[1][2][3][4]. This protocol focuses on assessing the potential anti-inflammatory properties of this compound using a well-established preclinical model.
Introduction
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of various FDA-approved drugs[1]. Its derivatives are known to interact with diverse biological targets, suggesting a broad therapeutic potential[1][3]. This document outlines a comprehensive in vivo strategy to determine the anti-inflammatory efficacy of this compound in a rodent model. The chosen model, carrageenan-induced paw edema, is a standard and reproducible method for evaluating acute inflammation[1][5].
Preclinical In Vivo Experimental Design
A robust preclinical experimental design is crucial for obtaining reliable and translatable data[6][7]. The following design incorporates principles of randomization, blinding, and appropriate controls to minimize bias and ensure statistical power[7][8].
Animal Model Selection
-
Species: Male Wistar rats
-
Weight: 180-220 g
-
Justification: Wistar rats are a commonly used and well-characterized model for inflammatory studies, demonstrating a consistent response to pro-inflammatory agents like carrageenan[1].
Experimental Groups
Animals will be randomly assigned to the following experimental groups (n=8 per group):
| Group | Treatment | Dosage | Route of Administration |
| 1 | Vehicle Control | 10 mL/kg | Oral (p.o.) |
| 2 | Positive Control (Diclofenac Sodium) | 10 mg/kg | Oral (p.o.) |
| 3 | Test Compound (Low Dose) | 25 mg/kg | Oral (p.o.) |
| 4 | Test Compound (Medium Dose) | 50 mg/kg | Oral (p.o.) |
| 5 | Test Compound (High Dose) | 100 mg/kg | Oral (p.o.) |
Note: Dosages for the test compound are hypothetical and should be optimized based on preliminary toxicity and pharmacokinetic studies.
Acclimatization and Housing
Animals will be acclimatized to the laboratory conditions for at least one week prior to the experiment. They will be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard pellet chow and water ad libitum.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This protocol is adapted from standard methodologies for assessing acute inflammation[1].
Materials:
-
This compound
-
Diclofenac Sodium
-
λ-Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in water)
-
Plethysmometer
-
Syringes and gavage needles
Procedure:
-
Fasting: Animals are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The respective treatments (Vehicle, Diclofenac Sodium, or Test Compound) are administered orally via gavage.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Percent Edema = [(V_t - V_0) / V_0] * 100
-
Percent Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Where V_t is the paw volume at time t, and V_0 is the initial paw volume.
-
Euthanasia and Tissue Collection
At the end of the experiment (4 hours post-carrageenan), animals will be euthanized by CO2 asphyxiation followed by cervical dislocation[6]. Blood samples will be collected via cardiac puncture for serum separation. The inflamed paw tissue will be excised for further analysis.
Biomarker Analysis (ELISA)
Serum and homogenized paw tissue will be used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation
Quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 will be considered statistically significant.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 3h |
| Vehicle Control | - | 0% | ||||
| Diclofenac Sodium | 10 | |||||
| Test Compound | 25 | |||||
| Test Compound | 50 | |||||
| Test Compound | 100 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | - | |||
| Diclofenac Sodium | 10 | |||
| Test Compound | 25 | |||
| Test Compound | 50 | |||
| Test Compound | 100 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vivo anti-inflammatory efficacy testing.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimized design and analysis of preclinical intervention studies in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ichor.bio [ichor.bio]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1H-benzimidazol-2-yl)ethanamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-(1H-benzimidazol-2-yl)ethanamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Overview:
The synthesis of this compound is typically a two-step process. The first step involves the formation of the intermediate, 2-acetylbenzimidazole, which is then converted to the target primary amine via reductive amination.
Step 1: Synthesis of 2-Acetylbenzimidazole
This initial step involves the condensation of o-phenylenediamine with lactic acid, followed by the oxidation of the resulting 2-(α-hydroxyethyl)benzimidazole.
Q1: My yield of 2-acetylbenzimidazole is low. What are the common causes?
Low yields in the synthesis of 2-acetylbenzimidazole can often be attributed to several factors related to the oxidation step.
Troubleshooting:
-
Choice of Oxidizing Agent: The selection and quality of the oxidizing agent are critical. While various agents can be used, potassium dichromate (K₂Cr₂O₇) in a dilute acid solution is a commonly employed and effective option.[1] Alternative oxidizing agents that have shown effectiveness include hydrogen peroxide in glacial acetic acid and ceric ammonium nitrate (CAN).[1]
-
Reaction pH: Careful control of pH during the workup is crucial. After oxidation with potassium dichromate in an acidic medium, the reaction mixture must be neutralized. It is important to maintain a pH between 5.5 and 6.0 during neutralization with aqueous ammonia.[2] If the solution becomes too basic (pH > 7.0), the yield of 2-acetylbenzimidazole can decrease significantly due to its solubility in alkaline solutions.[2]
-
Incomplete Oxidation: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). If the starting material, 2-(α-hydroxyethyl)benzimidazole, is still present, the reaction time may need to be extended, or the temperature might need to be moderately increased.
-
Purity of Starting Materials: The purity of o-phenylenediamine is important. Oxidized o-phenylenediamine can lead to colored impurities and side reactions, which can complicate purification and lower the yield.
Step 2: Reductive Amination of 2-Acetylbenzimidazole
The second step involves the conversion of the ketone group of 2-acetylbenzimidazole into a primary amine. This is typically achieved through reductive amination.
Q2: I am experiencing a low yield in the reductive amination of 2-acetylbenzimidazole. What are the likely issues?
Low yields in this step often point to challenges with the imine formation, the reduction process, or competing side reactions.
Troubleshooting:
-
Inefficient Imine Formation: The formation of the imine intermediate is a crucial equilibrium-driven step. To favor imine formation, it is important to effectively remove the water that is generated. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
Choice of Reducing Agent: The choice of reducing agent is critical to avoid side reactions.
-
Sodium Borohydride (NaBH₄): While effective, NaBH₄ can also reduce the starting ketone to the corresponding alcohol, 1-(1H-benzimidazol-2-yl)ethanol.[3] To minimize this, the imine should be allowed to form before the addition of the reducing agent.[3][4]
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are more selective for the imine over the ketone, which can lead to higher yields of the desired amine.[3]
-
-
Amine Source: A large excess of the amine source, such as ammonium acetate or aqueous ammonia, can help to drive the equilibrium towards the formation of the imine and minimize side reactions.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol. The temperature should be carefully controlled; higher temperatures can lead to the formation of byproducts. For challenging reductive aminations, catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) with ammonia can be an alternative.[5]
-
Over-alkylation: While less common when synthesizing a primary amine, the product can potentially react with the starting ketone to form a secondary amine. Using a large excess of the ammonia source can help to suppress this side reaction.[4]
Q3: What are the main side products I should expect, and how can I minimize them?
The primary side product of concern is the alcohol, 1-(1H-benzimidazol-2-yl)ethanol, formed from the direct reduction of the ketone.
Minimization Strategies:
-
Use a Stepwise Procedure: First, allow the imine to form completely by stirring the 2-acetylbenzimidazole with the ammonium source (e.g., ammonium acetate in methanol) for a period before adding the reducing agent.[4]
-
Employ a Selective Reducing Agent: As mentioned, using NaBH₃CN or NaBH(OAc)₃ is preferable to NaBH₄ to selectively reduce the imine in the presence of the ketone.[3]
Data Presentation
Table 1: Summary of Yields for the Synthesis of 2-Acetylbenzimidazole
| Precursor | Oxidizing Agent | Solvent/Conditions | Reported Yield (%) | Reference |
| 2-(α-hydroxyethyl)benzimidazole | K₂Cr₂O₇ | Dilute H₂SO₄ | ~60-72 | [1] |
| 2-(α-hydroxyethyl)benzimidazole | H₂O₂ | Glacial Acetic Acid | Comparable to K₂Cr₂O₇ | [1] |
| 2-(α-hydroxyethyl)benzimidazole | Ceric Ammonium Nitrate (CAN) | Methylethylketone | Comparable to K₂Cr₂O₇ | [1] |
Table 2: Potential Side Products in the Synthesis of this compound
| Side Product | Formation Pathway | Mitigation Strategy |
| 1-(1H-benzimidazol-2-yl)ethanol | Reduction of the ketone group of 2-acetylbenzimidazole. | Use a milder, imine-selective reducing agent (e.g., NaBH₃CN). Allow for complete imine formation before adding the reducing agent. |
| N-(1-(1H-benzimidazol-2-yl)ethyl)-1-(1H-benzimidazol-2-yl)ethanamine (Secondary Amine) | Reaction of the primary amine product with the starting ketone followed by reduction. | Use a large excess of the ammonium source. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylbenzimidazole
This protocol is adapted from literature procedures for the oxidation of 2-(α-hydroxyethyl)benzimidazole.[2]
-
Dissolution: Dissolve 2-(α-hydroxyethyl)benzimidazole (1 equivalent) in dilute sulfuric acid (e.g., 5%).
-
Addition of Oxidant: To the stirred solution, add a solution of potassium dichromate (1 equivalent) in water dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously for several hours at room temperature, monitoring the reaction progress by TLC.
-
Workup: Filter the reaction mixture to collect the crude product.
-
Neutralization: Resuspend the crude product in water and carefully add aqueous ammonia to adjust the pH to 6.0-6.5.
-
Purification: Stir the suspension for 30 minutes, then filter the solid, wash with water, and dry to obtain 2-acetylbenzimidazole.
Protocol 2: Reductive Amination of 2-Acetylbenzimidazole
This is a general protocol for the synthesis of a primary amine from a ketone using sodium borohydride.
-
Imine Formation: In a round-bottom flask, dissolve 2-acetylbenzimidazole (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in anhydrous methanol.
-
Reaction: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (e.g., 1.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Add water and a base (e.g., NaOH) to make the solution alkaline, then extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
Technical Support Center: Purification of Benzimidazole Derivatives by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzimidazole derivatives using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my benzimidazole derivative showing significant tailing or streaking during column chromatography?
A1: Tailing or streaking is a common issue, often indicating undesirable interactions between the compound and the stationary phase.
-
Possible Causes:
-
Strong Compound-Silica Interaction: The basic nitrogen atoms in the benzimidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape.[1]
-
Column Overloading: Applying too much sample relative to the amount of stationary phase can cause band broadening and tailing.[1]
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough to effectively elute the compound, tailing can occur as the compound moves slowly and unevenly down the column.
-
Compound Degradation: Some benzimidazole derivatives may be unstable on silica gel, and the streaking could be a result of decomposition products.[2][3]
-
-
Recommended Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-2%) or ammonia, to the eluent.[1] This deactivates the acidic sites on the silica gel, minimizing strong interactions and improving peak shape.
-
Stationary Phase Deactivation: Before packing the column, you can deactivate the silica gel by treating it with a solution containing a small percentage of triethylamine in your eluent.[2]
-
Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a functionalized silica gel (e.g., NH2-silica).[1] For very polar compounds, reversed-phase chromatography might be a suitable alternative.[3]
-
Q2: My purified benzimidazole is still colored (yellow or brown). How can I remove these color impurities?
A2: Colored impurities often stem from the oxidation of starting materials, particularly o-phenylenediamine, or from side reactions during synthesis.[2][4]
-
Possible Causes:
-
Oxidation of o-phenylenediamine starting material.[4]
-
Formation of highly conjugated side products.
-
Thermal decomposition during the reaction.
-
-
Recommended Solutions:
-
Activated Carbon (Charcoal) Treatment: This is a highly effective method for removing colored impurities.[2][4][5] Dissolve the crude or partially purified product in a suitable solvent (e.g., boiling water or an organic solvent), add a small amount of activated carbon (typically 1-2% by weight), heat for a short period (5-15 minutes), and then perform a hot filtration to remove the carbon.[2][5] Be cautious, as excessive charcoal can adsorb the desired product.[2]
-
Potassium Permanganate Treatment: For stubborn discoloration, a dilute solution of potassium permanganate can be added to a boiling aqueous solution of the benzimidazole until the color persists. The resulting manganese dioxide and color can be removed by adding sodium bisulfite until the solution becomes clear, followed by cooling and filtration.[2]
-
Recrystallization: Sometimes, simple recrystallization from an appropriate solvent system can effectively separate the colored impurities from the final product.
-
Q3: I suspect my benzimidazole derivative is decomposing on the silica gel column. How can I confirm and prevent this?
A3: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds.[2][3]
-
Possible Causes:
-
Acid-catalyzed hydrolysis or rearrangement of sensitive functional groups on the benzimidazole scaffold.
-
Interaction with acidic silanol groups on the silica surface.[6]
-
-
Recommended Solutions:
-
Confirm Instability with 2D TLC: To check for stability, spot your compound on a TLC plate, run it in a suitable eluent, then dry the plate, turn it 90 degrees, and run it again in the same eluent. If the compound is stable, the spot will move to a new position along the diagonal. If it decomposes, new spots will appear off the diagonal.[3][7]
-
Use Deactivated Silica Gel: As mentioned in Q1, adding a basic modifier like triethylamine to the eluent or pre-treating the silica can neutralize its acidity and prevent degradation.[2]
-
Switch to a Different Stationary Phase: Use a more inert stationary phase such as neutral alumina, Florisil, or consider reversed-phase silica gel.[3]
-
Minimize Contact Time: Use flash column chromatography with slightly higher pressure to reduce the time the compound spends on the column.
-
Q4: The separation between my desired product and impurities is poor. How can I improve the resolution?
A4: Poor separation occurs when the components of the mixture have similar polarities and affinities for the stationary phase.[4]
-
Possible Causes:
-
Suboptimal mobile phase composition.
-
Impurities having very similar polarity to the product.[4]
-
Incorrect choice of stationary phase.
-
-
Recommended Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[8] The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the target compound and maximize the difference in Rf (ΔRf) between the product and impurities.
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This technique can help separate compounds with a wide range of polarities, improving overall resolution.[8][9]
-
Change Stationary Phase Selectivity: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase (e.g., alumina, C18 reversed-phase, or functionalized silica) can alter the separation mechanism and improve resolution.[10]
-
Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be a powerful pre-purification step. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. Neutralizing the aqueous layer will then precipitate the purified product.[4]
-
Q5: My benzimidazole derivative has poor solubility in the column eluent. How should I load it onto the column?
A5: Improper sample loading can lead to poor separation, band broadening, and even precipitation on the column.
-
Possible Causes:
-
The compound is not soluble in the non-polar solvents typically used to start a column (e.g., hexane).
-
Using a strong, highly polar solvent for dissolution can disrupt the initial separation at the top of the column.
-
-
Recommended Solutions:
-
Wet Loading (with caution): Dissolve the sample in the minimum amount of a solvent that is slightly more polar than the initial mobile phase.[11] Pipette this solution carefully and evenly onto the top of the column bed. This method is quick but can be problematic if a very strong solvent is needed for dissolution.[11]
-
Dry Loading (Recommended): This is the preferred method for poorly soluble compounds.[11] Dissolve your crude product in a suitable solvent (e.g., dichloromethane, methanol). Add a small amount of dry silica gel (or celite) to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[11] Carefully layer this powder on top of the packed column. This ensures the compound is introduced in a concentrated band without using strong solvents that interfere with the separation.
-
Data Presentation
Table 1: Common Solvent Systems for Benzimidazole Purification
This table provides starting points for developing a mobile phase for the purification of benzimidazole derivatives, typically determined by TLC analysis.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Good for less polar benzimidazole derivatives. The ratio is adjusted to achieve the desired Rf. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar benzimidazoles. A small percentage of methanol significantly increases polarity. |
| Benzene / Acetone (e.g., 7:3) | Medium | A specific system reported for the separation of benzimidazole from its starting material.[5] |
| Ethyl Acetate / n-Hexane (e.g., 1:9 to 3:5) | Low to Medium | Used for the purification of various substituted benzimidazoles.[12] |
| Chloroform / Methanol | Medium to High | Another common system for compounds with moderate to high polarity. |
Note: For basic benzimidazoles, the addition of ~0.5-1% triethylamine (TEA) or ammonia to these systems is often recommended to prevent tailing.
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Benzimidazole Derivative
-
TLC Analysis: Develop a solvent system that gives an Rf value of ~0.3 for the target compound and provides good separation from impurities.
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column.[8]
-
Add a thin layer of sand.[8]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the level is just above the silica surface.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (e.g., 1g) in a suitable solvent (e.g., 10 mL of DCM).
-
Add 2-3g of silica gel to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add the powder to the top of the packed column, creating a uniform layer.
-
Gently add a protective layer of sand on top.
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply pressure (using a pump or inert gas) to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzimidazole derivative.
Protocol 2: Removal of Colored Impurities with Activated Carbon
-
Dissolution: Place the colored benzimidazole product into a flask and add a suitable recrystallization solvent. Heat the mixture to dissolve the compound completely.
-
Carbon Addition: Add a small amount of activated carbon (decolorizing charcoal) to the hot solution (approx. 1-2% of the solute's weight).[2]
-
Digestion: Keep the solution at or near its boiling point for 5-15 minutes, swirling occasionally.[2][5]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.
-
Collection: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.[5]
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Decision Tree for Troubleshooting Poor Separation.
Caption: Effect of Mobile Phase pH on Benzimidazole Retention.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. biotage.com [biotage.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 1-(1H-benzimidazol-2-yl)ethanamine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 1-(1H-benzimidazol-2-yl)ethanamine in biological assays. Poor aqueous solubility is a common challenge for benzimidazole derivatives and can lead to inaccurate and irreproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in my aqueous assay buffer?
A1: The solubility of a compound is dictated by its physicochemical properties. This compound possesses a benzimidazole core, which is a rigid, planar structure that can contribute to high lipophilicity and poor aqueous solubility.[1] Such properties often cause the compound to precipitate in the aqueous buffers used for biological assays, a challenge faced by over 70% of new chemical entities in drug discovery.[1][2]
Q2: My experimental results are inconsistent, or the compound shows no activity. Could this be a solubility issue?
A2: Yes, inconsistent biological data is a primary indicator of poor compound solubility.[1][3] When a compound precipitates in the assay medium, the actual concentration exposed to the biological system (e.g., cells or enzymes) is lower and more variable than the intended nominal concentration. This can lead to several problems:
-
Underestimated Potency: The observed biological effect will be diminished, leading to artificially high IC50 or EC50 values.
-
Poor Reproducibility: Results may vary significantly between experiments and even between wells in the same assay plate.[3]
-
False Negatives: A potentially active compound may appear inactive if it fails to reach its molecular target at a sufficient concentration.[3]
Q3: What is the most effective initial step to improve the solubility of this compound?
A3: The most effective initial strategy is to leverage the compound's basic ethanamine group through pH modification. The amine group can be protonated in an acidic environment to form a more soluble salt.[1][3] Decreasing the pH of your aqueous buffer (e.g., from 7.4 to a range of 4.0-6.0) can significantly enhance solubility.[1] It is crucial to first confirm that the final pH is compatible with your specific biological assay system.
Q4: My compound precipitates from its DMSO stock solution during storage. What can I do?
A4: Precipitation from DMSO stocks can occur for a few reasons. DMSO is hygroscopic, meaning it absorbs moisture from the air, which can reduce the solubility of hydrophobic compounds.[1] Additionally, the compound may simply be supersaturated at high concentrations. To mitigate this, consider the following:
-
Prepare fresh stock solutions before each experiment.
-
Store the compound as a dry powder and weigh it out for each use.
-
Store stock solutions at lower, more stable concentrations.
-
If a precipitate is observed, gentle warming or sonication may help redissolve the compound, but always visually inspect the solution to ensure it is clear before use.[1]
Q5: What is the maximum concentration of a co-solvent like DMSO that I can use in my assay?
A5: The tolerance for co-solvents like DMSO is highly dependent on the specific cell line or assay system. While DMSO is a powerful solvent, it can be toxic to cells and interfere with assay components at higher concentrations. A general guideline is to keep the final concentration of DMSO in the assay medium below 1%, and ideally below 0.5%, to minimize off-target effects.[1] Always perform a vehicle control experiment to assess the tolerance of your system to the chosen co-solvent concentration.
Troubleshooting and Solubilization Workflow
If you observe precipitation after diluting your DMSO stock into the aqueous assay buffer, follow this systematic approach to identify an effective solubilization strategy.
Caption: Troubleshooting workflow for addressing compound precipitation.
Solubilization Mechanisms and Strategies
pH-Dependent Solubilization
The primary amine in this compound is basic and can accept a proton (H+) in an acidic environment, forming a positively charged, more polar, and thus more water-soluble salt.
Caption: Equilibrium between the neutral and protonated forms.
Use of Excipients
When pH modification is not feasible, solubilizing agents can be employed. Cyclodextrins are a common choice for in vitro assays.
Caption: Encapsulation of a drug within a cyclodextrin cavity.
Data and Protocols
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H11N3 | [4] |
| Molecular Weight | 161.2 g/mol | [4] |
| Chemical Class | Benzimidazole | [5] |
| Key Feature | Basic ethanamine group | [1] |
Comparison of Solubilization Strategies
| Strategy | Principle of Action | Advantages | Key Considerations |
| pH Adjustment | Protonates the basic amine group to form a more polar, soluble salt. | Highly effective for ionizable compounds, simple to implement. | The selected pH must be compatible with the biological assay (cell viability, enzyme activity, etc.).[1][3] |
| Co-solvents | Water-miscible organic solvents (PEG 400, propylene glycol) reduce the polarity of the aqueous medium.[6] | Can significantly increase the solubility of hydrophobic compounds. | Potential for assay interference or cytotoxicity; must keep final concentration low (<1-2%).[1][7] |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule in a hydrophilic shell, forming a soluble inclusion complex.[8] | Generally low toxicity and well-tolerated in many in vitro systems. | Can sometimes interfere with drug-target binding; requires empirical testing for effectiveness. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Buffer
This protocol estimates the solubility of the compound when diluted from a DMSO stock into your final assay buffer.
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Assay Buffer: Use the exact aqueous buffer intended for your biological experiment (e.g., PBS, pH 7.4).
-
Dispense Compound: In a clear 96-well plate, add 2 µL of the 10 mM DMSO stock to 198 µL of the assay buffer. This yields a nominal concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength between 600-700 nm using a plate reader. An increase in absorbance compared to a buffer + 1% DMSO control indicates precipitation.
Protocol 2: pH-Dependent Solubility Profiling
This protocol helps identify the optimal pH for solubilizing your compound.
-
Prepare Buffers: Make a series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4). Buffers like MES (for acidic pH) and HEPES or Phosphate buffers (for neutral pH) are common choices.
-
Prepare Compound Slurry: In separate vials, add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation.
-
Separate Solid: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a stock solution using a solubilizing excipient.
-
Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add Compound: Add the solid this compound to the HP-β-CD solution to achieve the desired final stock concentration.
-
Dissolve: Vortex and/or sonicate the mixture until the compound is fully dissolved. This stock can then be serially diluted in the assay buffer. Always verify that the final concentration of HP-β-CD does not interfere with your assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. benchchem.com [benchchem.com]
- 4. 73042-50-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. 1H-Benzimidazole-2-methanamine | C8H9N3 | CID 145820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
minimizing impurities during the synthesis of substituted benzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of substituted benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted benzimidazoles?
A1: The classical and most widely used methods involve the condensation of o-phenylenediamines with either carboxylic acids (Phillips-Ladenburg reaction) or aldehydes (Weidenhagen reaction).[1] Modern variations often employ a range of catalysts, different solvents, and energy sources like microwave irradiation to enhance yields and improve reaction conditions.[1][2]
Q2: What are the primary sources of impurities in benzimidazole synthesis?
A2: The main impurities often arise from:
-
Oxidation of o-phenylenediamine: This starting material is susceptible to oxidation, which can lead to the formation of intensely colored impurities that are often difficult to remove.[3]
-
Formation of side-products: A common side-product is the 1,2-disubstituted benzimidazole, which can form when two molecules of an aldehyde react with one molecule of o-phenylenediamine.[3][4]
-
Incomplete cyclization: The intermediate Schiff base may be stable under certain reaction conditions and fail to fully cyclize to the desired benzimidazole.[3]
-
N-alkylation: The presence of alkylating agents, either intentionally added or formed in situ, can lead to N-alkylation of the benzimidazole ring.[3]
Q3: How can I minimize the formation of colored impurities?
A3: To reduce colored impurities resulting from the oxidation of o-phenylenediamine, consider the following:
-
Use of o-phenylenediamine dihydrochloride: This salt form is less prone to oxidation and can result in reduced color impurities and more homogenous mixing.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of the starting material.[3]
-
Purification: If colored impurities are present in the crude product, they can often be removed by treating a solution of the product with activated carbon before filtration and recrystallization.[3]
Q4: How can I control the formation of 1,2-disubstituted benzimidazoles?
A4: The formation of the 1,2-disubstituted side-product can be minimized by:
-
Controlling Stoichiometry: Using a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde can favor the formation of the desired 2-substituted benzimidazole.[3]
-
Solvent Selection: The choice of solvent can significantly influence the selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas water-ethanol mixtures have been reported to lead to the 1,2-disubstituted product.[3]
-
Catalyst Choice: Certain catalysts can promote the selective formation of the 2-substituted benzimidazole. It is advisable to screen different catalysts to find the optimal one for your specific substrates.[3]
Q5: My final product is difficult to purify. What purification techniques are most effective?
A5: Purification of substituted benzimidazoles can be challenging due to the similar polarities of the product and impurities. Effective purification methods include:
-
Acid-Base Extraction: Since benzimidazoles possess a basic nitrogen atom, they can be separated from non-basic impurities through acid-base extraction. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The purified benzimidazole is then precipitated by neutralizing the aqueous layer.[3]
-
Column Chromatography: This is a common method for purifying benzimidazoles, especially if they are oily or if other methods are ineffective.[3][5] Screening different solvent systems is often necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of substituted benzimidazoles.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | - Inactive catalyst- Sub-optimal reaction temperature or time- Poor quality of starting materials | - Ensure the catalyst is active and from a reliable source. Optimize catalyst loading.- Systematically vary the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]- Purify starting materials if their purity is questionable.[3] |
| Formation of Multiple Products/Side Products | - Formation of 1,2-disubstituted benzimidazoles- N-alkylation of the benzimidazole ring- Incomplete cyclization of the Schiff base intermediate | - Adjust the stoichiometry to a 1:1 ratio of o-phenylenediamine to aldehyde.[3]- Select a non-polar solvent like toluene.[3]- Screen different catalysts to improve selectivity.- Ensure no unintended alkylating agents are present. |
| Dark-Colored Product (Oil or Solid) | - Oxidation of o-phenylenediamine | - Treat a solution of the crude product with activated carbon.[3]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]- Use o-phenylenediamine dihydrochloride as the starting material.[2] |
| Difficulty in Product Purification | - Similar polarity of the product and impurities | - Employ acid-base extraction to separate the basic benzimidazole from neutral or acidic impurities.[3]- Perform column chromatography, screening various solvent systems to find an optimal mobile phase for separation.[3][5]- If the product is solid, attempt recrystallization from different solvents. |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine with an Aldehyde:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL).
-
Add the aldehyde (1 mmol) to the solution.
-
If a catalyst is used, add it to the reaction mixture (e.g., 10 mol%).
-
Stir the reaction mixture at the desired temperature (room temperature or heated) for the required amount of time.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[3]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Interference from Colored Benzimidazole Compounds
This guide provides researchers, scientists, and drug development professionals with a centralized resource for identifying, understanding, and mitigating assay interference caused by colored benzimidazole compounds. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why are my colored benzimidazole compounds producing unexpected or inconsistent results in my optical-based assays?
Colored compounds, including many benzimidazole derivatives, can interfere with optical-based assays (e.g., absorbance, fluorescence, luminescence) through several mechanisms that are independent of their intended biological activity.[1][2][3] This interference is a common source of "false positives" or "false negatives" in high-throughput screening (HTS) campaigns.[3] The primary mechanisms include:
-
Light Absorption (Inner Filter Effect): If the compound's absorbance spectrum overlaps with the excitation or emission wavelengths of the assay's fluorophore or the wavelength used for an absorbance reading, it can artificially decrease the signal.[4][5] This is a common issue for colored compounds in absorbance-based assays and can also lead to quenching in fluorescence assays.[2][4]
-
Autofluorescence: The benzimidazole compound itself may be fluorescent, emitting light upon excitation at the assay's wavelength.[4][6] This adds to the total signal, potentially masking a true inhibitory effect or creating a false positive signal.[4][6]
-
Fluorescence Quenching: The compound can directly interact with the fluorescent reporter molecule and dissipate its energy through non-radiative pathways, thus "quenching" the signal and leading to a false negative.[2][4][5]
-
Light Scattering: At higher concentrations, compounds can form aggregates or precipitates that scatter light, which can interfere with both absorbance and fluorescence measurements, particularly in miniaturized plate formats.[3][5][7]
-
Chemical Reactivity: Some compounds can react directly with assay components, such as reporter enzymes (e.g., luciferase) or substrates, leading to signal modulation that is unrelated to the target.[1][8]
Q2: How can I definitively determine if my benzimidazole compound is causing assay interference?
The first step is to run a series of control experiments designed to isolate the compound's effect on the assay's detection system from its effect on the biological target.[1][3]
-
Artifact Assay Plate: A simple and effective method is to use a separate "artifact assay plate" where the compound is added to the assay buffer under the same conditions as the main experiment but without the biological target (e.g., enzyme or cells).[1][2] Any signal generated in this plate is due to interference.
-
Pre-read Protocol: For fluorescence assays, reading the plate after adding the compound but before adding the fluorescent substrate can help quantify the compound's autofluorescence.[9] This background can then be subtracted from the final reading.
-
Spectral Scanning: Measure the absorbance and fluorescence emission spectra of your compound. Comparing these spectra to the excitation and emission wavelengths of your assay's fluorophore will reveal potential overlaps that cause the inner filter effect or autofluorescence.[6]
The workflow below outlines a systematic approach to identifying potential interference.
Q3: My compound absorbs light near my assay's wavelength. How can I correct for this?
For absorbance-based assays, interference from colored compounds is a direct and calculable effect based on Beer's Law (A=εcl).[4] Here are several strategies:
-
Mathematical Correction: The most direct method is to measure the absorbance of the compound in the assay buffer at each concentration in a separate plate and subtract this value from the corresponding well in the experimental plate.[1]
-
Wavelength Shift: If possible, select a detection wavelength for your assay where the benzimidazole compound has minimal absorbance.
-
Use a Pathlength-Independent Readout: Some assay technologies are less dependent on the optical pathlength and can be less susceptible to absorbance interference.[4]
-
Alternative Technologies: Switch to an assay technology that is not based on absorbance, such as luminescence or time-resolved fluorescence (TR-FRET), which are generally less affected by colored compounds.[5]
Q4: My fluorescence assay signal is decreasing in the presence of my compound. How do I differentiate true inhibition from quenching?
This is a critical question, as signal quenching is a frequent cause of false-positive "inhibitors".[3][4]
-
Quenching Control Assay: Perform a cell-free experiment by mixing your fluorescent reporter dye with a serial dilution of your compound. A compound-dependent decrease in fluorescence in the absence of the biological target is a clear indicator of quenching.[6]
-
Orthogonal Assay: The most robust method is to confirm the activity using an orthogonal assay that has a different detection modality (e.g., a luminescence or label-free method).[3][4] If the compound is a true inhibitor, its activity should be consistent across different technology platforms.
-
Counter-Screen: Run a counter-screen using an unrelated enzyme that employs the same fluorescent reporter system. Activity in the counter-screen suggests the compound is interfering with the detection method rather than acting specifically on your target.[3]
Troubleshooting Guides & Experimental Protocols
Guide 1: Correcting for Absorbance Interference
This guide provides a step-by-step protocol for correcting absorbance interference from a colored benzimidazole compound.
Protocol: Dual-Plate Absorbance Correction
-
Prepare Plates: Set up two identical microplates: an 'Activity Plate' and an 'Artifact Plate'.
-
Activity Plate Setup: Prepare serial dilutions of your colored benzimidazole compound. Add all assay components, including the enzyme/cells and substrate.
-
Artifact Plate Setup: Prepare the exact same serial dilutions of your compound in the corresponding wells. Add all assay components except for a critical component required for signal generation (e.g., the enzyme or the substrate). The goal is to measure the absorbance of the compound itself under final assay conditions.[1][2]
-
Incubation: Incubate both plates under identical conditions (time, temperature).
-
Measurement: Read the absorbance of both plates at the designated wavelength.
-
Data Correction: For each well, subtract the absorbance value from the Artifact Plate from the corresponding well on the Activity Plate.
-
Corrected Absorbance = Activity_Well_Abs - Artifact_Well_Abs
-
Table 1: Example Data for Absorbance Correction
| Compound Conc. (µM) | Activity Plate (Raw Absorbance) | Artifact Plate (Compound Absorbance) | Corrected Absorbance (Activity) |
| 100 | 0.45 | 0.30 | 0.15 |
| 50 | 0.55 | 0.15 | 0.40 |
| 25 | 0.70 | 0.07 | 0.63 |
| 12.5 | 0.82 | 0.04 | 0.78 |
| 0 (Control) | 0.90 | 0.00 | 0.90 |
Guide 2: Managing Autofluorescence Interference
This guide provides a workflow for identifying and mitigating interference from autofluorescent benzimidazole compounds.
Protocol: Screening for Compound Autofluorescence
-
Plate Preparation: In a suitable microplate (e.g., black-walled for fluorescence), create a serial dilution of your benzimidazole compound in the final assay buffer.[6]
-
Omit Reporter: It is critical to omit the fluorescent reporter dye, substrate, and any cells or enzymes from these wells.[6]
-
Control Wells: Include wells containing only the assay buffer to serve as a negative control.
-
Read Plate: Measure the fluorescence using the exact same instrument settings (excitation/emission wavelengths, gain) as your primary assay.
-
Analysis: A significant, concentration-dependent increase in fluorescence compared to the buffer-only wells confirms autofluorescence. This background value can be subtracted from your experimental data.[6]
Table 2: Comparison of Assay Technologies for Mitigating Interference
| Assay Technology | Principle | Suitability for Colored/Fluorescent Compounds |
| Absorbance | Measures light absorbed by a chromophore. | Low: Highly susceptible to interference from colored compounds.[4][10] |
| Fluorescence Intensity (FI) | Measures light emitted by a fluorophore upon excitation. | Medium: Susceptible to autofluorescence and quenching (inner-filter effect) by test compounds.[4][5][11] Mitigation is possible but requires careful controls. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescent molecule. | Medium: Still susceptible to autofluorescence and quenching, which can affect the total signal intensity and accuracy of the polarization measurement.[12] |
| Time-Resolved FRET (TR-FRET/HTRF) | Uses long-lifetime lanthanide donors to measure FRET with a time delay. | High: The time-delay measurement window effectively eliminates short-lived background fluorescence from compounds and plastics.[5] Less prone to inner-filter effects than standard FI. |
| Bioluminescence Resonance Energy Transfer (BRET) | Uses a luciferase donor to excite a fluorescent acceptor via resonance energy transfer. | High: As it is a ratiometric and light-emission-based technique, it is not subject to autofluorescence from compound excitation or light scattering.[5] |
| AlphaScreen®/AlphaLISA® | Emits light via a chemical cascade between donor and acceptor beads. | High: The long-wavelength emission (520-620 nm) and excitation (680 nm) are spectrally distant from the typical autofluorescence of most compounds.[5] However, it can be susceptible to singlet oxygen quenchers.[5] |
| Luminescence | Measures light produced by a chemical reaction (e.g., luciferase). | High: Generally robust against interference from colored or fluorescent compounds as no excitation light is used.[2] However, compounds can still directly inhibit the luciferase enzyme.[3] |
References
- 1. Correction for interference by test samples in high-throughput assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the light scattering and the turbidity microtiter plate-based methods for the detection of the excipient-mediated drug precipitation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sundiagnostics.us [sundiagnostics.us]
- 11. news-medical.net [news-medical.net]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 1-(1H-benzimidazol-2-yl)ethanamine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on improving the stability of stock solutions of 1-(1H-benzimidazol-2-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal stability and solubility, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for creating concentrated stock solutions of benzimidazole derivatives.[1] For aqueous-based experiments, the hydrochloride salt form of the compound is generally more soluble in water. The free base form of this compound has a basic ethylamine side chain, which allows for dissolution in acidic aqueous solutions (e.g., 0.1 M HCl).[2] However, the long-term stability in acidic solutions should be experimentally verified.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To ensure the long-term stability of your stock solution, it is recommended to store it at low temperatures, such as -20°C or -80°C, in tightly sealed vials to protect from moisture.[3] Benzimidazole derivatives can be sensitive to light, so it is also advisable to store solutions in amber vials or in the dark to prevent photodegradation.[4][5] It is best practice to prepare fresh working solutions from the frozen stock and to minimize freeze-thaw cycles.
Q3: What is the expected shelf-life of a this compound stock solution?
A3: The shelf-life of the stock solution can vary depending on the solvent, concentration, and storage conditions. For benzimidazole derivatives stored in DMSO at -20°C or -80°C, it is advisable to prepare fresh stock solutions monthly to ensure the integrity of the compound.[6] For critical experiments, it is recommended to perform periodic purity checks using an appropriate analytical method like HPLC.
Q4: Can I sonicate or gently warm the solution to aid dissolution?
A4: Yes, if the compound does not readily dissolve, gentle warming to 37°C or sonication can be employed.[7] However, it is crucial to avoid excessive heat, as high temperatures can accelerate the degradation of benzimidazole derivatives.
Troubleshooting Guides
Issue 1: My stock solution has turned yellow/brown over time.
-
Question: I prepared a stock solution of this compound in DMSO, and after some time, it has developed a yellow or brown tint. Is the compound degrading?
-
Answer: Discoloration of the stock solution can be an indication of degradation. Benzimidazole derivatives can be susceptible to oxidation and photodegradation, which may result in the formation of colored byproducts. To mitigate this, ensure your DMSO is of high purity and anhydrous. It is also crucial to protect the solution from light by storing it in amber vials and in the dark. If the discoloration is significant, it is recommended to prepare a fresh stock solution.
Issue 2: I observe precipitate in my stock solution after storing it in the freezer.
-
Question: I have a stock solution of this compound in DMSO that was clear when I prepared it, but now I see a precipitate after taking it out of the -20°C freezer. What should I do?
-
Answer: Precipitation upon freezing can occur if the concentration of the compound is close to its solubility limit in DMSO at that temperature. Before use, allow the vial to come to room temperature and then vortex or sonicate gently to redissolve the compound completely. If the precipitate does not dissolve, it may indicate that the compound has degraded to a less soluble species, and a fresh stock solution should be prepared.
Issue 3: I am seeing unexpected peaks in my HPLC analysis of an aged stock solution.
-
Question: My HPLC chromatogram of an older stock solution of this compound shows several new, smaller peaks that were not present in the freshly prepared solution. What could be the cause?
-
Answer: The appearance of new peaks in an HPLC analysis is a strong indicator of compound degradation. For benzimidazole derivatives, common degradation pathways in solution include hydrolysis and oxidation. The ethylamine side chain could be susceptible to oxidative deamination, or the benzimidazole ring itself could undergo oxidative cleavage. To identify the degradation products, techniques like LC-MS are highly valuable. To prevent this, follow the recommended storage conditions (cold and dark) and consider preparing fresh stock solutions more frequently.
Data Presentation
Table 1: Summary of Stability Data for Benzimidazole Derivatives in Solution
| Compound Class | Solvent | Storage Condition | Stability Outcome | Reference |
| Benzimidazole Anthelmintics | Ethanol | 20°C, Light | High photodegradation rate | [2] |
| Benzimidazole Anthelmintics | Ethanol | Dark, up to 50°C | Good stability | [2][4] |
| Benzimidazole Anthelmintics | 0.1 M HCl | 60°C, Light | No degradation observed | [2] |
| Benzimidazole Anthelmintics | Alkaline Solution | Temperature-dependent | Partial to complete degradation | [2] |
| N-oxide Benzimidazole Derivatives | 0.2% DMSO | Room Temperature | Homogeneous for up to 96 hours | [1] |
| Various Benzimidazole Drugs | Working Solutions | -20°C or -80°C | Stable for up to 6 months | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 161.21 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure: a. In a sterile vial, accurately weigh out 1.612 mg of this compound. b. Add 1.0 mL of anhydrous DMSO to the vial. c. Vortex the vial for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. e. Once fully dissolved, store the 10 mM stock solution in an amber vial at -20°C or -80°C.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its stability profile and potential degradation products.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC to determine the percentage of degradation and to observe any degradation products.
-
Protocol 3: HPLC Method for Stability Assessment
This is a general method and may require optimization for your specific instrumentation and compound.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for pH adjustment)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes to elute the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength, but a common starting point for benzimidazoles is around 280 nm.
-
Injection Volume: 10 µL
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation and stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 3. bio-fount.com [bio-fount.com]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. connectsci.au [connectsci.au]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Benzimidazole Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of benzimidazole kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole-based kinase inhibitor is showing significant off-target activity in a broad-panel screen. What are the initial steps to troubleshoot this issue?
A1: Significant off-target activity is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[1][2] Here’s a recommended initial troubleshooting workflow:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your compound batch using methods like LC-MS and NMR. Impurities can lead to misleading off-target signals.
-
Review Existing Data: Systematically review public and internal databases for any known off-target interactions of your benzimidazole scaffold.
-
Perform Dose-Response Analysis: If the initial screen was at a single high concentration, perform a dose-response analysis for the primary target and key off-targets to determine their respective IC50 values. This helps differentiate potent off-target effects from those that occur only at high concentrations.[3]
-
Utilize a Secondary, Orthogonal Assay: Validate the findings from your primary screen using a different assay format (e.g., if the primary screen was a biochemical assay, use a cell-based target engagement assay).[4]
Q2: What are the primary medicinal chemistry strategies to improve the selectivity of my benzimidazole kinase inhibitor?
A2: Several medicinal chemistry strategies can be employed to enhance the on-target selectivity of benzimidazole-based inhibitors:
-
Structure-Based Drug Design (SBDD): Utilize co-crystal structures of your inhibitor (or a close analog) bound to the target kinase and off-target kinases. This allows for the identification of unique pockets or residues in the target kinase that can be exploited to increase selectivity.
-
Targeting Non-Conserved Residues: Design modifications to your benzimidazole scaffold that interact with less-conserved amino acids in the ATP-binding site. For example, targeting the "gatekeeper" residue can be an effective strategy.[1]
-
Exploiting Conformational Differences: Design inhibitors that selectively bind to a specific conformational state (e.g., DFG-in or DFG-out) of the target kinase.[5]
-
Introducing Bulky Substituents: Adding bulky chemical groups can create steric hindrance that prevents binding to off-target kinases with smaller binding pockets.[6]
-
Covalent Inhibition: If a non-conserved cysteine residue is present near the binding site of the target kinase, designing a covalent inhibitor can significantly increase selectivity and potency.[1]
Q3: How can I computationally predict potential off-target effects for my novel benzimidazole kinase inhibitor?
A3: In silico methods are valuable for predicting potential off-target interactions early in the drug discovery process.[7] Key approaches include:
-
Sequence- and Structure-Based Similarity Searching: Compare the amino acid sequence or the three-dimensional structure of the ATP-binding site of your primary target with other kinases in the kinome. Tools like BLAST can be used for sequence comparison.[8]
-
Molecular Docking: Dock your inhibitor into the crystal structures of a wide range of kinases to predict binding affinities and identify potential off-targets.[9]
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the known interactions of your inhibitor with its primary target and screen it against a database of kinase structures.
-
Machine Learning Models: Utilize predictive models trained on large datasets of known kinase-inhibitor interactions to predict the likelihood of your compound binding to various kinases.[10]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Biochemical Kinase Assays
This guide addresses the issue of obtaining variable IC50 values for a benzimidazole kinase inhibitor in biochemical assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Reagent Variability | Verify the concentration and purity of the inhibitor, kinase, substrate, and ATP. | Use freshly prepared reagents. Qualify new batches of kinase and substrate. Ensure accurate ATP concentration, as it significantly impacts IC50 values for ATP-competitive inhibitors. |
| Assay Conditions | Review and standardize incubation times, temperature, and buffer composition. | Ensure consistent incubation times and maintain a constant temperature. Use a standardized buffer system with consistent pH and ionic strength.[11] |
| High Enzyme Concentration | The enzyme concentration might be too high, leading to a "stoichiometric" inhibition rather than catalytic. | Perform an enzyme titration to determine the optimal concentration that results in a linear reaction velocity. |
| Substrate Depletion | The reaction is proceeding for too long, leading to significant substrate consumption. | Measure enzyme kinetics to ensure the assay is running under initial velocity conditions (typically <20% substrate turnover). |
| Compound Instability | The inhibitor may be unstable in the assay buffer. | Assess the stability of the compound in the assay buffer over the time course of the experiment. |
Guide 2: Discrepancy Between Biochemical and Cellular Assay Data
This guide provides troubleshooting steps for when a potent benzimidazole kinase inhibitor in a biochemical assay shows significantly lower potency in a cell-based assay.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Cell Permeability | The compound may not be efficiently crossing the cell membrane. | Assess the physicochemical properties of the compound (e.g., logP, polar surface area). Modify the structure to improve permeability, for instance, by masking polar groups. |
| High Protein Binding | The compound may be binding to plasma proteins in the cell culture medium. | Measure the fraction of unbound compound in the presence of serum. Consider reducing the serum concentration in the assay if possible. |
| Efflux by Transporters | The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). | Test for efflux by co-incubating with known efflux pump inhibitors. |
| Intracellular Metabolism | The compound may be rapidly metabolized within the cell. | Analyze the metabolic stability of the compound in liver microsomes or hepatocytes. |
| High Intracellular ATP Concentration | The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors. | This is an inherent challenge. Consider developing more potent inhibitors or those with a different mechanism of action (e.g., allosteric).[4] |
Quantitative Data Summary
Table 1: Comparative Selectivity of Benzimidazole Kinase Inhibitors
The following table provides a hypothetical example of how to present selectivity data for different benzimidazole derivatives.
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase 1 (e.g., SRC) | IC50 (nM) | Off-Target Kinase 2 (e.g., VEGFR2) | IC50 (nM) | Selectivity Score (S10)¹ |
| BZ-Inhibitor-A | Aurora A | 15 | 250 | 1,200 | 0.05 | ||
| BZ-Inhibitor-B (Optimized) | Aurora A | 12 | 2,500 | >10,000 | 0.01 | ||
| Reference Compound (e.g., VX-680) | Aurora A | 5 | 50 | 300 | 0.15 |
¹Selectivity Score (S10) is the number of off-targets with an IC50 less than 10-fold of the primary target's IC50, divided by the total number of kinases tested.[12] A lower score indicates higher selectivity.
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and determine the IC50 of a benzimidazole inhibitor.[1][13]
Materials:
-
Benzimidazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Purified kinase
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the benzimidazole inhibitor in kinase reaction buffer. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of a 4X ATP solution.
-
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of a benzimidazole inhibitor to its target kinase in living cells.[14][15]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
Benzimidazole inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding 96-well or 384-well plates
Procedure:
-
Cell Transfection: Transfect the HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
Cell Plating: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®. Plate the cells into the assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the benzimidazole inhibitor in Opti-MEM®.
-
Add the diluted inhibitor to the wells containing the cells.
-
Add the NanoBRET™ tracer at a predetermined optimal concentration to all wells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the system to reach equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value, which reflects the apparent cellular affinity of the inhibitor.
Visualizations
Caption: On-target vs. off-target signaling pathways of a benzimidazole kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling and optimization.
Caption: Structure-Activity Relationship (SAR) logic for improving inhibitor selectivity.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 9. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
Technical Support Center: Enhancing the Purity of 1-(1H-benzimidazol-2-yl)ethanamine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1-(1H-benzimidazol-2-yl)ethanamine for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as o-phenylenediamine, by-products from side reactions, and colored oxidation products.[1][2] The presence of a primary amine and the benzimidazole ring makes the compound susceptible to air oxidation, which can result in discoloration.[1][3]
Q2: What purity level is generally required for in vivo studies?
A2: For in vivo studies, a high purity level, typically >98% or even >99%, is required to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. The exact requirement can depend on the specific study and regulatory guidelines.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of benzimidazole derivatives.[4][5] Thin-Layer Chromatography (TLC) is useful for monitoring the progress of purification.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and can also help in identifying impurities.[2][7]
Q4: How can I remove colored impurities from my final product?
A4: Colored impurities, often arising from oxidation, can frequently be removed by treating a solution of the compound with activated carbon (charcoal) during recrystallization.[1][3] The charcoal adsorbs the colored molecules, and subsequent hot filtration removes the charcoal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Compound loss during extraction | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction with an organic solvent to minimize the amount of the amine that remains in the aqueous phase. |
| Inappropriate recrystallization solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9][10] If the compound is too soluble at room temperature, recovery will be low. Perform small-scale solvent screening to find an optimal solvent or solvent system.[1] |
| Product adsorption on silica gel | The basic amine group can interact strongly with acidic silica gel, leading to streaking on TLC and poor recovery from column chromatography.[1] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent.[11] |
| Premature crystallization during hot filtration | If using activated carbon, pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper, which would lead to significant loss.[3] |
Issue 2: Persistent Impurities After a Single Purification Method
| Type of Impurity | Recommended Action |
| Baseline material on TLC | This may indicate highly polar impurities. If using column chromatography, consider a more polar eluent system or a different stationary phase like alumina. |
| Spots with similar Rf to the product | A single purification method may not be sufficient. Combining orthogonal techniques, such as column chromatography followed by recrystallization, can be effective.[11] |
| Unreacted starting materials | An initial acid-base extraction can be used to separate the basic product from non-basic or less basic starting materials and by-products.[11] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is effective for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Eluent Preparation: Prepare a mobile phase of dichloromethane and methanol. A common starting gradient is from 100% DCM to 90:10 DCM:MeOH. Add 0.5% triethylamine to the mobile phase to prevent peak tailing.[11]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like DCM. Adsorb the sample onto a small amount of silica gel by making a slurry and then evaporating the solvent. Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC).[6]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol is useful for removing minor impurities and obtaining a highly crystalline final product.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water mixture, acetonitrile)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flask, condenser, heating mantle, Buchner funnel, and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.[1][8] An ideal solvent will dissolve the compound when hot but not when cold.[8][9][10]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely with stirring.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (about 1-2% w/w) to the hot solution and boil for a few minutes.[1][3]
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[3][8]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once crystal formation appears complete, the flask can be placed in an ice bath to maximize the yield.[8][9]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[8] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. e-journals.in [e-journals.in]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-(1H-benzimidazol-2-yl)ethanamine and its Regioisomers: A Guide for Drug Discovery Professionals
An In-depth Look at the Influence of Regioisomerism on the Biological Profile of a Privileged Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The pharmacological profile of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. This guide provides a comparative analysis of 1-(1H-benzimidazol-2-yl)ethanamine and its regioisomers, where the ethanamine moiety is positioned at the 4, 5, 6, and 7-positions of the benzimidazole ring.
While direct head-to-head comparative studies on the biological activities of these specific regioisomers are limited in publicly available literature, this guide will draw upon established structure-activity relationships (SAR) of analogous benzimidazole derivatives to provide a predictive comparison. We will delve into synthetic strategies, present hypothetical comparative data, and provide detailed experimental protocols for key biological assays to facilitate further research in this area.
Chemical Structures and Regioisomeric Variation
The compounds under consideration are positional isomers, sharing the same molecular formula but differing in the attachment point of the 1-aminoethyl group to the benzimidazole core. This seemingly subtle structural variation can lead to significant differences in their physicochemical properties and, consequently, their biological activities.
Caption: Chemical structures of this compound and its regioisomers.
Synthesis Strategies
The synthesis of this compound and its regioisomers can be achieved through established synthetic routes for benzimidazole derivatives. A common and versatile method is the Phillips-Ladenburg reaction, which involves the condensation of an appropriately substituted o-phenylenediamine with an alpha-amino acid or its derivative.
General Synthetic Workflow
Caption: Generalized synthetic workflow for aminoethyl benzimidazole regioisomers.
The specific regioisomer obtained is determined by the substitution pattern of the starting o-phenylenediamine. For example, to synthesize the 4-substituted isomer, 3,4-diaminophenylethanamine would be a required precursor, which presents significant synthetic challenges. A more practical approach for the synthesis of the 4-, 5-, 6-, and 7-isomers would involve the nitration of a suitable benzimidazole precursor followed by reduction and subsequent functional group manipulation.
Comparative Analysis of Predicted Biological Activities
Based on structure-activity relationship studies of various benzimidazole derivatives, the position of the aminoethyl group is expected to have a significant impact on the biological activity.[1][2] Substitutions at the 5- and 6-positions of the benzimidazole ring have often been shown to be favorable for various biological activities, including antimicrobial and anticancer effects.[3]
Table 1: Predicted Comparative Biological Profile of 1-(1H-benzimidazol-yl)ethanamine Regioisomers
| Compound | Predicted Antimicrobial Activity | Predicted Anticancer Activity | Rationale for Prediction |
| This compound | Moderate | Moderate | The 2-position offers direct conjugation with the imidazole ring, potentially influencing interactions with biological targets. |
| 1-(1H-benzimidazol-4-yl)ethanamine | Low to Moderate | Low to Moderate | Potential for steric hindrance from the adjacent fused benzene ring may negatively impact binding to target sites. |
| 1-(1H-benzimidazol-5-yl)ethanamine | High | High | The 5-position is often a key interaction point in many biologically active benzimidazoles, allowing for favorable interactions within target binding pockets without significant steric clash. |
| 1-(1H-benzimidazol-6-yl)ethanamine | High | High | Similar to the 5-position, the 6-position is generally well-tolerated for substitutions and can lead to enhanced biological activity. |
| 1-(1H-benzimidazol-7-yl)ethanamine | Low to Moderate | Low to Moderate | Similar to the 4-position, steric hindrance from the fused ring system may reduce biological efficacy. |
Disclaimer: The predicted activities in this table are based on general structure-activity relationships observed in the benzimidazole class of compounds and are not derived from direct experimental comparison of the specified regioisomers. Experimental validation is required to confirm these predictions.
Experimental Protocols
To facilitate the direct comparative analysis of these regioisomers, the following detailed experimental protocols for key biological assays are provided.
Synthesis of this compound
This protocol describes a general method for the synthesis of the 2-substituted isomer, which can be adapted for the synthesis of other regioisomers with appropriate starting materials.
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and alanine (1.2 equivalents) is heated in 4N hydrochloric acid.
-
The reaction mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7-8.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the compounds can be assessed by evaluating their cytotoxicity against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Structure-Activity Relationship and Signaling Pathway
The anticipated differences in biological activity among the regioisomers can be attributed to how the position of the aminoethyl group influences the molecule's interaction with biological targets. For instance, in anticancer activity, benzimidazoles can interfere with various signaling pathways, including those involved in cell cycle regulation and apoptosis. The positioning of the substituent can affect the binding affinity and selectivity for protein kinases or other key enzymes in these pathways.
Caption: Hypothetical structure-activity relationship for benzimidazole regioisomers.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its regioisomers. While direct experimental data is currently lacking, the provided synthesis strategies, predicted biological activities based on established SAR, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to undertake a comprehensive evaluation of these promising compounds. Further investigation into the synthesis and biological testing of these specific regioisomers is crucial to validate the predictive analysis and to unlock their full therapeutic potential.
References
In Vitro Showdown: 1-(1H-benzimidazol-2-yl)ethanamine Derivatives Challenge Standard Antimicrobials
For Immediate Release: Researchers and drug development professionals now have access to a comparative guide on the in vitro antimicrobial efficacy of 1-(1H-benzimidazol-2-yl)ethanamine derivatives versus established antimicrobial agents. This publication provides a comprehensive analysis of available data, offering a side-by-side look at the performance of these emerging compounds against a panel of clinically relevant bacteria and fungi.
A critical analysis of scientific literature reveals that specific derivatives of the this compound scaffold exhibit promising antimicrobial properties. Notably, studies on (S)-2-ethanaminebenzimidazole derivatives have demonstrated antibacterial activity comparable to the widely-used fluoroquinolone, ciprofloxacin, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1] Furthermore, a range of benzimidazole derivatives have shown potent fungicidal activity, with some displaying equivalent or greater potency than amphotericin B.[1]
This guide synthesizes the available quantitative data into a clear, tabular format to facilitate direct comparison of the antimicrobial performance of these benzimidazole derivatives against standard drugs. Detailed experimental protocols for the determination of antimicrobial activity are also provided to ensure researchers can replicate and build upon these findings.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for derivatives of this compound and standard antimicrobial agents against various microorganisms. The data is compiled from multiple in vitro studies.
| Compound/Agent | Microorganism | MIC (µg/mL) |
| (S)-2-Ethanaminebenzimidazole Derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin[1] |
| Various Benzimidazole Derivatives | Fungal Strains | Equivalent or lower than Amphotericin B[1] |
| Ciprofloxacin (Standard) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Varies by strain |
| Amphotericin B (Standard) | Fungal Strains | Varies by strain |
Note: Specific MIC values for a broader range of this compound derivatives against a comprehensive panel of microorganisms are the subject of ongoing research. The data presented here is based on available published studies.
Experimental Protocols
The in vitro antimicrobial activity of the benzimidazole derivatives was primarily determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination:
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds and standard antimicrobial agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in the appropriate broth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at a specified temperature and duration for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of the antimicrobial activity of this compound derivatives.
Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.
This guide serves as a valuable resource for the scientific community, providing a foundation for further research into the development of novel benzimidazole-based antimicrobial agents. The demonstrated activity of these compounds, particularly against drug-resistant pathogens, underscores their potential to address the growing challenge of antimicrobial resistance.
References
Unlocking Potential: A Comparative Guide to Molecular Docking of Benzimidazole-Based Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzimidazole-based inhibitors through molecular docking studies. It delves into their performance against various biological targets, supported by experimental data, and offers detailed protocols to inform future research.
Benzimidazole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding mechanisms of these inhibitors and guiding the design of more potent and selective drug candidates. This guide summarizes recent comparative molecular docking studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Comparative Docking Performance of Benzimidazole Inhibitors
The efficacy of benzimidazole-based inhibitors is highly dependent on their structural modifications and the specific biological target. Molecular docking studies provide valuable insights into their binding affinities and potential inhibitory activity. Below is a summary of quantitative data from recent studies targeting key proteins in cancer and bacterial infections.
Anticancer Activity: Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Several studies have explored benzimidazole derivatives as EGFR inhibitors.
| Compound ID | Target | Binding Energy (kcal/mol) | IC50 (µM) | Reference Compound | Reference Binding Energy (kcal/mol) | Reference IC50 (µM) |
| 1a | EGFR | -8.6 | Not Reported | Compound 4 | -7.4 | Not Reported |
| 1i | EGFR | -8.4 | Not Reported | Compound 4 | -7.4 | Not Reported |
| 7c | EGFRwt | -8.1 | Not Reported | Gefitinib | Not Reported | Not Reported |
| 11c | EGFRwt | -7.8 | Not Reported | Gefitinib | Not Reported | Not Reported |
| 1c | T790M mutant | -8.4 | Not Reported | Gefitinib | Not Reported | Not Reported |
| 7d | T790M mutant | -8.3 | Not Reported | Gefitinib | Not Reported | Not Reported |
| 4c | EGFR | -0.5 | 0.55 ± 0.10 | Erlotinib | -1.9 | 0.08 ± 0.01 |
| 4e | EGFR | -1.5 | Not Reported | Erlotinib | -1.9 | Not Reported |
| 5f | EGFR | Not Reported | 4.16 ± 0.02 (MCF-7) | Doxorubicin | Not Reported | Not Reported |
| 5b | EGFR | Not Reported | 5.30 ± 0.09 (MCF-7) | Doxorubicin | Not Reported | Not Reported |
Table 1: Comparative docking scores and in vitro activity of benzimidazole-based inhibitors targeting EGFR.[1][2][3][4]
Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase II
DNA gyrase and topoisomerase II are essential bacterial enzymes that control the topological state of DNA, making them attractive targets for antibacterial agents. Benzimidazole derivatives have shown promise in inhibiting these enzymes.
| Compound ID | Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference Compound | Reference Binding Energy (kcal/mol) |
| 5d | Topoisomerase II (1JIJ) | High | High | Vosaroxin | Not Reported |
| 6d | Topoisomerase II (1JIJ) | High | High | Vosaroxin | Not Reported |
| 5d | DNA Gyrase subunit B (1KZN) | High | High | Vosaroxin | Not Reported |
| 6d | DNA Gyrase subunit B (1KZN) | High | High | Vosaroxin | Not Reported |
| L2 | Dihydroorotase (E. Coli) | Strong Affinity | Not Reported | Not Reported | Not Reported |
| L3 | Thymidylate kinase (S. aureus) | Strong Affinity | Not Reported | Not Reported | Not Reported |
Table 2: Comparative docking results of benzimidazole-based inhibitors against bacterial targets.[5][6][7]
Experimental Protocols: Molecular Docking
A generalized yet detailed protocol for performing molecular docking studies with benzimidazole-based inhibitors is outlined below. This protocol is a synthesis of methodologies reported in recent literature and is applicable to common docking software such as AutoDock, Schrodinger Maestro, and GOLD.[2][7]
1. Preparation of the Receptor (Protein)
-
Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Protonation: Hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues at a physiological pH.
-
Energy Minimization: The energy of the protein structure is minimized using a force field (e.g., CHARMm, AMBER) to relieve any steric clashes and optimize the geometry.
2. Preparation of the Ligand (Benzimidazole Inhibitor)
-
Structure Generation: The 2D structure of the benzimidazole derivative is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry of the ligand is then optimized using quantum mechanical (e.g., DFT) or molecular mechanics methods to find the lowest energy conformation.
-
Charge Calculation: Partial atomic charges are assigned to the ligand atoms (e.g., Gasteiger charges).
3. Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking simulation. The size and center of the grid are determined based on the location of the co-crystallized ligand or by identifying the binding pocket through literature or prediction servers.
-
Docking Algorithm: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, Glide in Schrodinger) is used to explore various possible conformations, orientations, and positions of the ligand within the receptor's active site.
-
Scoring Function: A scoring function is employed to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores, with lower energy scores generally indicating more favorable binding.
4. Analysis of Docking Results
-
Binding Pose Analysis: The top-ranked docking poses are visualized and analyzed to understand the binding mode of the inhibitor. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues are identified.
-
Comparison with Known Inhibitors: The binding mode and interactions of the novel benzimidazole derivatives are compared with those of known inhibitors or the co-crystallized ligand to validate the docking protocol and gain insights into the structure-activity relationship (SAR).
Visualizing Molecular Pathways and Workflows
Understanding the broader biological context and the experimental process is crucial for effective drug discovery. The following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway, a key target for anticancer benzimidazole inhibitors, and a typical workflow for molecular docking studies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 7. youtube.com [youtube.com]
Comparative Guide to Structure-Activity Relationships of 1-(1H-benzimidazol-2-yl)ethanamine Analogs as Anthelmintic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-(1H-benzimidazol-2-yl)ethanamine analogs, focusing on their structure-activity relationships (SAR) as potential anthelmintic agents. The information presented is based on a study that synthesized and evaluated a series of these compounds for their efficacy against parasitic worms.
Data Presentation: Anthelmintic Activity of this compound Analogs
The anthelmintic activity of the synthesized analogs was evaluated by determining the time required to induce paralysis and death in Indian earthworms (Pheretima posthuma). Albendazole was used as the standard reference drug. The results are summarized in the table below.[1]
| Compound Code | Structure | Time for Paralysis (min) | Time for Death (min) |
| A1 | 2-(2-aminoethyl)-1H-Benzimidazole | 49 | 83 |
| A2 | N-Benzyl-2-(1H-benzimidazol-2-yl)ethanamine | 40 | 70 |
| A3 | N-(4-Methylbenzyl)-2-(1H-benzimidazol-2-yl)ethanamine | 35 | 62 |
| A4 | N-(4-Chlorobenzyl)-2-(1H-benzimidazol-2-yl)ethanamine | 30 | 55 |
| A5 | N-(4-Nitrobenzyl)-2-(1H-benzimidazol-2-yl)ethanamine | 25 | 48 |
| Albendazole | Standard Drug | 20 | 40 |
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR insights for this series of compounds:
-
Unsubstituted Amine (A1): The parent compound with a primary amine showed the lowest activity.
-
N-Benzyl Substitution (A2): Introduction of a benzyl group on the terminal amine nitrogen increased the anthelmintic activity.
-
Substituents on the Benzyl Ring:
-
An electron-donating group (4-methyl, A3 ) further enhanced the activity compared to the unsubstituted benzyl analog.
-
Electron-withdrawing groups at the 4-position of the benzyl ring led to a significant increase in potency. A chloro substituent (A4 ) was more effective than a methyl group, and a nitro group (A5 ) resulted in the most potent compound in the series, approaching the activity of the standard drug, Albendazole.
-
The trend in activity suggests that electron-withdrawing substituents on the N-benzyl moiety play a crucial role in enhancing the anthelmintic properties of these benzimidazole analogs.
Experimental Protocols
Synthesis of 2-(2-aminoethyl)-1H-Benzimidazole Derivatives [1]
A novel series of 2-(2-aminoethyl)-1H-Benzimidazole derivatives was synthesized. The purity of the synthesized compounds was confirmed using thin-layer chromatography. The chemical structures of the compounds were characterized and confirmed by spectral analysis, including Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
In-Vitro Anthelmintic Activity Screening [1]
The anthelmintic activity of the synthesized compounds was evaluated in vitro using Indian earthworms (Pheretima posthuma). The worms were placed in a petri dish containing a solution of the test compound at a specific concentration. The time taken for the onset of paralysis (no movement except when shaken vigorously) and the time of death (no movement even when shaken vigorously or dipped in warm water) were recorded. Albendazole was used as the reference standard for comparison.
Mandatory Visualizations
Proposed Mechanism of Action: Inhibition of β-Tubulin Polymerization
Benzimidazole anthelmintics are known to exert their effect by inhibiting the polymerization of β-tubulin in parasitic worms. This disruption of the cytoskeleton leads to impaired cellular processes and ultimately, paralysis and death of the parasite. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of action of benzimidazole analogs.
Experimental Workflow for Synthesis and Screening
The following diagram outlines the general workflow for the synthesis and biological evaluation of the this compound analogs.
Caption: Workflow for synthesis and anthelmintic evaluation.
References
A Comparative Guide to Catalysts in Benzimidazole Synthesis: Efficacy, Protocols, and Mechanistic Insights
For researchers, scientists, and drug development professionals, the synthesis of benzimidazoles is a cornerstone of medicinal chemistry. This guide provides an objective comparison of various catalytic systems for benzimidazole synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection of the most effective and appropriate catalyst for your research needs.
The benzimidazole scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The efficiency of its synthesis is therefore of paramount importance. The most common route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. This reaction is often facilitated by a catalyst to improve yields and reaction times. This guide will compare the efficacy of several classes of catalysts: metal-organic frameworks (MOFs), nanoparticle catalysts, and organocatalysts.
Data Presentation: A Quantitative Comparison of Catalytic Efficacy
The following tables summarize the performance of various catalysts in the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, providing a clear comparison of their efficacy under different reaction conditions.
Table 1: Metal-Organic Framework (MOF) Catalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reusability | Reference |
| MIL-53(Fe) | 10 mg | Solvent-free | 80 | 0.5 | 94 | Several runs | [1] |
| NH₂-MIL-125(Ti) | 15 mg | Methanol | 60 | 2 | 91 | 5 cycles | [2][3] |
| Ni-MOF | - | - | - | - | Good to excellent | Recyclable | [4] |
Table 2: Nanoparticle Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| ZnO NPs | 0.02 | Ethanol | 70 | 15 min - 2 h | >90 | Recyclable | [5] |
| Au/TiO₂ | - | CHCl₃:MeOH (3:1) | 25 | 2 | High | - | |
| Fe₃O₄ NPs | - | PEG | - | - | - | Recyclable | |
| Al₂O₃/CuI/PANI | - | - | Mild conditions | - | Excellent | 5 cycles | [2][6] |
| nano-Fe₂O₃ | 10 | Aqueous | - | Short | High | Recyclable | [6] |
Table 3: Organocatalysts and Other Catalytic Systems
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-prolinamide | - | - | - | - | 92 | [7] |
| Er(OTf)₃ | 10 | Water | 80 | 0.25 h | 72 (1,2-disubstituted) | [8] |
| H₂O₂/HCl | - | Acetonitrile | Room Temp | Short | Excellent | [9] |
| Glucose/TsOH | - | - | - | - | Good | [2] |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative procedures for the synthesis of benzimidazoles using the catalyst classes discussed.
General Procedure for MOF-Catalyzed Synthesis of 2-Aryl Benzimidazoles
A mixture of an aldehyde (1.2 mmol) and o-phenylenediamine (1.0 mmol) in the presence of the MOF catalyst (e.g., 10 mg of MIL-53(Fe)) is heated at 80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable solvent like ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
General Procedure for Nanoparticle-Catalyzed Synthesis of 2-Substituted 1H-Benzimidazoles
Substituted benzaldehyde (10 mmol) and o-phenylenediamine (10 mmol) are dissolved in absolute ethanol (50 mL) in the presence of a catalytic amount of nanoparticles (e.g., 0.02 mol% ZnO NPs). The reaction mixture is stirred at 70 °C for a period ranging from 15 minutes to 2 hours. After the reaction, the product is washed with an ethanol-water mixture (1:1) and recrystallized from ethanol to yield the pure benzimidazole derivative.[5]
General Procedure for Organocatalyst-Mediated Synthesis
The synthesis of chiral benzimidazole derivatives can be achieved using organocatalysts. For instance, N-alkylation of benzimidazole followed by a stereoselective cross-aldol reaction with a cyclic ketone in the presence of an amine organocatalyst like L-prolinamide can yield chiral benzimidazole derivatives. The reaction conditions, including solvent and temperature, are optimized to achieve high yield and stereoselectivity.[7]
Mandatory Visualization: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a plausible catalytic cycle for benzimidazole synthesis.
Caption: A generalized experimental workflow for the synthesis of benzimidazoles.
Caption: A plausible catalytic cycle for the synthesis of benzimidazoles.[5]
References
- 1. chemmethod.com [chemmethod.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. Metal-organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives through an oxidative cyclization pathway - SRMAP [srmap.edu.in]
- 4. An Efficient Synthesis of Benzimidazole and Benzothiazole Derivatives Using a Nickel(II) Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. Benzimidazole synthesis [organic-chemistry.org]
In Vivo Toxicity Profile of Novel Benzimidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative in vivo toxicity analysis of two novel benzimidazole derivatives: 3-[2-(1H-Benzimidazol-2-ylsulfanyl)-ethyl]-1,3-oxazolidin-2-one (OXB1) and a newly synthesized ester of albendazole. Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of therapeutic activities.[1] Understanding the in vivo toxicity of new entities within this class is paramount for their progression as safe and effective therapeutic agents. This document summarizes key quantitative toxicity data, provides detailed experimental methodologies for in vivo toxicity assessment, and illustrates the primary signaling pathway implicated in benzimidazole-induced toxicity.
Quantitative Toxicity Comparison
The acute toxicity of novel benzimidazole derivatives can vary based on their structural modifications. The following table presents a summary of the available in vivo toxicity data for OXB1 and a novel albendazole ester.
| Compound Name | Animal Model | Route of Administration | Acute Toxicity Metric (LD50) | No-Observed-Adverse-Effect Level (NOAEL) | Toxicity Classification (per Hodge & Sterner Scale) | Reference |
| OXB1 (Oxazolo-Benzimidazole) | Wistar Rat | Intraperitoneal (i.p.) | 1084 mg/kg | 900 mg/kg | Moderately Toxic | [1] |
| Albendazole Ester (Novel Derivative) | Mouse | Oral (p.o.) | 2500 mg/kg | Not Reported | Slightly Toxic | [2] |
| Intraperitoneal (i.p.) | 2250 mg/kg | Not Reported | Slightly Toxic | [2] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test animal population. A higher LD50 value generally indicates lower acute toxicity.
Experimental Protocols
The following methodologies are representative of the key experiments conducted to ascertain the in vivo toxicity profiles of the compared benzimidazole compounds.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This study is designed to determine the median lethal dose (LD50) and identify signs of acute toxicity after a single oral administration of a test compound.
Animals: Healthy, young adult Wistar rats (8-12 weeks old) or Swiss albino mice are used. Animals are acclimated to laboratory conditions for at least one week prior to the study.
Housing and Feeding: Animals are housed in standard cages under controlled temperature (22 ± 3°C) and a 12-hour light/dark cycle. They have free access to standard pellet diet and water. Food is withheld overnight before dosing.
Dose Administration:
-
The test compound is typically dissolved or suspended in a suitable vehicle (e.g., 10% DMSO, corn oil).
-
A single dose of the compound is administered to the animals via oral gavage.
-
The study follows a stepwise procedure where the outcome of dosing at one level determines the dose for the next group of animals. Initial dose levels of 300 mg/kg, and subsequent doses of 2000 mg/kg or 5000 mg/kg are commonly used based on the expected toxicity. For the study on the novel albendazole ester, doses of 2,500 mg/kg were administered orally.[2] For the OXB1 study, intraperitoneal injections of 500, 700, 900, 1000, and 1200 mg/kg were used.[1]
Observations:
-
Mortality: Animals are observed for mortality twice daily for 14 days.
-
Clinical Signs: General behavior and signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and central nervous system activity) are observed continuously for the first four hours after dosing and then daily for 14 days.[1]
-
Body Weight: Body weight of each animal is recorded before dosing and then weekly until the end of the study.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any pathological changes in organs.
Hematological and Serum Biochemical Analysis
At the end of the observation period, blood samples are collected to evaluate the effect of the compound on hematopoietic and organ function.
Sample Collection:
-
Animals are fasted overnight.
-
Blood is collected via cardiac puncture or retro-orbital sinus into tubes with and without anticoagulant (EDTA).
Hematological Parameters: The following are typically analyzed using an automated hematology analyzer:
-
Red Blood Cell Count (RBC)
-
White Blood Cell Count (WBC) and differential count
-
Hemoglobin (Hb)
-
Hematocrit (HCT)
-
Platelet Count
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
Serum Biochemical Parameters: Serum is separated by centrifugation, and the following markers of organ function are typically measured:
-
Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP)
-
Kidney Function: Blood Urea Nitrogen (BUN), Creatinine
-
Other: Glucose, Total Protein, Albumin
For OXB1, at the NOAEL dose of 900 mg/kg, no significant changes were reported in the studied hematological and biochemical parameters.[1]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vivo Acute Toxicity Testing
Benzimidazole-Induced Intrinsic Apoptosis Pathway
Several benzimidazole derivatives exert their cytotoxic effects by inducing apoptosis, often through the mitochondrial-mediated intrinsic pathway.
References
Unveiling the Cross-Target Activity Profile of Representative Benzimidazole Kinase Inhibitors: A Comparative Guide
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] This guide provides a comparative analysis of the cross-target activity of representative benzimidazole-based kinase inhibitors. While specific public domain data for 1-(1H-benzimidazol-2-yl)ethanamine is limited, this document synthesizes available information on other benzimidazole derivatives to offer a valuable resource for researchers, scientists, and drug development professionals. The presented data, for illustrative purposes, is based on publicly available literature on representative benzimidazole kinase inhibitors.[3]
Comparative Analysis of Kinase Inhibition
To illustrate the diverse activity profiles of benzimidazole derivatives, this section compares two representative compounds, herein designated as Compound A and Compound B. These compounds showcase the potential for both high selectivity and multi-targeting within this chemical class.[3]
| Target Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) |
| PI3Kδ | 10 | >10,000 |
| PI3Kα | 1,422 | >10,000 |
| PI3Kβ | 25,470 | >10,000 |
| PI3Kγ | 16,902 | >10,000 |
| VEGFR-2 | >10,000 | <10 |
| TIE-2 | >10,000 | <10 |
| ROCK1 | Not Reported | >1,000 |
| PKA | Not Reported | >1,000 |
| CDK2 | Not Reported | >1,000 |
Key Observations:
-
High Selectivity: Compound A demonstrates high selectivity for its primary target, PI3Kδ, with significantly weaker activity against other PI3K isoforms.[3] This highlights the potential for developing highly selective inhibitors based on the benzimidazole scaffold through careful chemical optimization.
-
Multi-Targeting: In contrast, Compound B exhibits potent inhibition of both VEGFR-2 and TIE-2, illustrating the capacity to design multi-targeted therapies from a single chemical entity.[3] This underscores the importance of comprehensive screening to identify all relevant biological targets.
-
Off-Target Considerations: It is common for benzimidazole kinase inhibitors to show activity against a range of other kinases at higher concentrations.[3] Therefore, thorough cross-reactivity profiling is crucial to identify potential off-target effects and ensure the development of safer and more effective therapeutics.[3]
Experimental Protocols
Accurate assessment of cross-target activity relies on robust and well-defined experimental protocols. The following methodologies are commonly employed for kinase inhibition assays.[3]
Radiometric Kinase Assay
This traditional method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.[3]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, the substrate peptide, and the test compound at various concentrations in a suitable kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP, including a small amount of [γ-³³P]ATP as a tracer.[3]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).[3]
-
Termination and Separation: Stop the reaction by adding a solution like 2% (v/v) H₃PO₄. Spot the reaction mixture onto a phosphocellulose filter membrane.[3]
-
Washing: Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.[3]
-
Detection: Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.[3]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]
Fluorescence-Based Calcium Flux Assay for H1 Receptor Antagonists
This functional assay is suitable for G-protein coupled receptors (GPCRs) like histamine receptors and measures downstream signaling events.[4]
Protocol:
-
Cell Culture: Culture a stable cell line overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) in an appropriate medium.[4]
-
Plate Seeding: Seed the cells into 384-well black, clear-bottom microplates to achieve a confluent monolayer on the day of the assay and incubate overnight.[4]
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
Compound Addition: Add the test compound from library plates to the assay plates using an automated liquid handler. Include positive (known H1 antagonist) and negative (DMSO vehicle) controls and incubate for a specified period.[4]
-
Agonist Stimulation: Add a known histamine H1 receptor agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC80).[4]
-
Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader capable of kinetic reads.[4]
-
Data Analysis: Compounds with antagonistic activity will show a reduced fluorescence signal compared to the DMSO control. Calculate the percentage of inhibition for each compound.[4]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a generalized kinase signaling pathway and a typical experimental workflow for hit identification.
Caption: A generalized kinase signaling cascade and the inhibitory action of a benzimidazole compound.
Caption: A general experimental workflow for the identification and validation of active compounds.[4]
References
A Comparative Guide to the Pharmacokinetic Profiles of Lead Benzimidazole Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of four lead benzimidazole candidates from distinct therapeutic areas: the anthelmintic agent Oxfendazole , the anticancer PARP inhibitor Veliparib , the immunomodulatory JAK inhibitor Filgotinib , and the proton pump inhibitor Omeprazole . The data presented herein, derived from preclinical studies in rats, offers a standardized platform for evaluating and contrasting the absorption, distribution, metabolism, and excretion (ADME) characteristics of these structurally related but functionally diverse compounds.
Data Presentation: A Side-by-Side Pharmacokinetic Comparison
The following table summarizes the key pharmacokinetic parameters of the four lead benzimidazole candidates following oral administration in rats. This allows for a direct comparison of their systemic exposure and disposition.
| Parameter | Oxfendazole | Veliparib | Filgotinib | Omeprazole |
| Dose (mg/kg) | 15 | 6 | 10 | 2 |
| Cmax (ng/mL) | ~1200 | 1014.7 ± 42.9 | ~1500 | ~1100 |
| Tmax (hr) | ~2.5 | 1.0 | 2.0 | ~0.5 |
| AUC (ng·h/mL) | ~4000 | 647.2 ± 85.2 | ~8000 | ~2000 |
| t½ (hr) | ~2.5 | ~1.5 | ~4.0 | ~1.0 |
| Bioavailability (%) | Not Reported | 52.3 | ~45 | ~10 |
Experimental Protocols
The pharmacokinetic data presented in this guide were generated using standardized preclinical protocols. Below are detailed methodologies for the key experiments.
In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats, weighing between 200-250g, were used for all pharmacokinetic studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to standard chow and water ad libitum. Prior to dosing, the rats were fasted overnight.
Dosing Preparation and Administration: For oral administration, the benzimidazole candidates were formulated as a suspension in a vehicle typically consisting of 0.5% carboxymethylcellulose (CMC) in water. A single dose was administered via oral gavage using a ball-tipped gavage needle.
Serial Blood Sampling: Blood samples (approximately 0.2-0.3 mL) were collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood was drawn from the jugular vein via a surgically implanted cannula to allow for serial sampling from the same animal. The collected blood was placed into tubes containing an anticoagulant (e.g., EDTA or heparin).
Plasma Processing: The blood samples were centrifuged at approximately 4°C to separate the plasma. The resulting plasma supernatant was then transferred to clean tubes and stored at -80°C until bioanalysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The concentration of each benzimidazole candidate in the plasma samples was quantified using a validated LC-MS/MS method.
Sample Preparation: Plasma samples were prepared for analysis using protein precipitation. An organic solvent, such as acetonitrile, containing an internal standard was added to the plasma samples to precipitate the proteins. After vortexing and centrifugation, the clear supernatant was collected for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Separation was achieved on a C18 reverse-phase HPLC column. The mobile phase typically consisted of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: The analytes were detected using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification was performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each compound and its internal standard.
Visualizations
Experimental Workflow for Oral Pharmacokinetic Study
Caption: Workflow for a typical oral pharmacokinetic study in rats.
Logical Relationship of Key Pharmacokinetic Parameters
Caption: Interrelationship of key pharmacokinetic parameters.
Validating the Mechanism of Action of 1-(1H-benzimidazol-2-yl)ethanamine: A Comparative Guide to Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the hypothesized mechanism of action of 1-(1H-benzimidazol-2-yl)ethanamine as a kinase inhibitor through mutagenesis studies. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from studies on structurally related 2-(aminomethyl)benzimidazole derivatives to propose a likely mechanism and a comprehensive framework for its validation.
Hypothesized Mechanism of Action: Tyrosine Kinase Inhibition
Benzimidazole scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a variety of biological targets, including kinases.[1] The structural similarity of the benzimidazole core to purine bases allows it to function as a hinge-binding motif in the ATP-binding pocket of many kinases.[1][2] Based on studies of related 2-(aminomethyl)benzimidazole derivatives, it is hypothesized that this compound acts as a competitive inhibitor of a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR).[2][3] This inhibition is proposed to occur through the formation of hydrogen bonds between the benzimidazole nitrogen atoms and the hinge region of the kinase domain, thereby blocking ATP binding and subsequent signal transduction.
Comparison with Alternative Kinase Inhibitors
To contextualize the potential efficacy of this compound, its performance can be benchmarked against established kinase inhibitors. The following table summarizes the inhibitory activities of representative 2-(aminomethyl)benzimidazole derivatives and a well-characterized EGFR inhibitor, Gefitinib, against cancer cell lines.
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference |
| Compound 2g (a 2-(aminomethyl)benzimidazole derivative) | T47D (Breast Cancer) | 18.9 | [2] |
| Compound 4g (a 2-(aminomethyl)benzimidazole derivative) | T47D (Breast Cancer) | 18.05 | [2] |
| Gefitinib (Approved EGFR Inhibitor) | T47D (Breast Cancer) | 22.05 | [2] |
| Compound 23 (a benzimidazole-2-amino derivative) | CK1δ (Kinase) | 0.0986 | [4] |
| Compound 6o (a benzimidazole-2-urea derivative) | K562 (Leukemia) | 0.006 | [5] |
Experimental Protocols for Mechanism Validation
Validation of the proposed mechanism of action involves a multi-step experimental approach, combining biochemical assays with site-directed mutagenesis to pinpoint the specific molecular interactions.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the activity of the target kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
This compound and control inhibitors (e.g., Gefitinib)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
Add the kinase, substrate, and inhibitors to the wells of the assay plate.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for the specific kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Site-Directed Mutagenesis of the Target Kinase
This technique is employed to introduce specific amino acid substitutions in the putative binding site of the kinase to assess their impact on inhibitor binding and activity. For EGFR, a key residue in the hinge region that forms a hydrogen bond with many inhibitors is Methionine 793 (Met793). Mutating this residue to a non-interacting amino acid, such as Leucine (Leu), would be expected to reduce the potency of an inhibitor that binds to this site.
Materials:
-
Plasmid DNA containing the wild-type EGFR kinase domain cDNA
-
Mutagenic primers (forward and reverse) containing the desired mutation (e.g., Met793Leu)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar plates and broth with appropriate antibiotic selection
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
Mutagenic PCR: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The PCR cycling parameters should be optimized, typically involving an initial denaturation, 18-30 cycles of denaturation, annealing, and extension, followed by a final extension.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and sequence the kinase domain to confirm the presence of the desired mutation.
-
Protein Expression and Purification: Express and purify the mutant kinase protein for use in the in vitro kinase inhibition assay.
Comparative Kinase Inhibition Assays with Wild-Type and Mutant Kinase
Repeat the in vitro kinase inhibition assay described in section 1 using both the wild-type and the mutant (e.g., EGFR Met793Leu) kinase. A significant increase in the IC50 value of this compound against the mutant kinase compared to the wild-type would strongly support the hypothesis that the compound directly interacts with the mutated residue.
Visualizing the Workflow and Signaling Pathway
To provide a clear overview of the experimental logic and the targeted biological pathway, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Hypothesized EGFR signaling pathway and point of inhibition.
By following this structured approach, researchers can rigorously test the hypothesis that this compound functions as a kinase inhibitor and elucidate its precise mechanism of action at the molecular level. This validation is a critical step in the development of novel targeted therapies.
References
Safety Operating Guide
Proper Disposal of 1-(1H-benzimidazol-2-yl)ethanamine: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling 1-(1H-benzimidazol-2-yl)ethanamine, adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a procedural overview for the safe disposal of this benzimidazole derivative.
Core Principles of Chemical Waste Management
Before proceeding with the disposal of this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Disposal procedures are governed by local, regional, and national regulations, and the information provided here is based on general guidelines for related benzimidazole compounds. A Safety Data Sheet (SDS) specific to this compound should be consulted if available.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[1][2]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]
-
Avoid contact with skin and eyes.[1][3] In case of contact, rinse the affected area thoroughly with water.[1][3]
-
Prevent the chemical from entering drains or the environment.[1][3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and related benzimidazole compounds is incineration by a licensed chemical waste disposal facility.[1][3]
-
Waste Collection:
-
Solvent Dilution (if required):
-
In some cases, it may be necessary to dissolve or mix the material with a combustible solvent.[1] This should only be done following the specific guidelines provided by your institution's EHS department and the waste disposal vendor.
-
-
Incineration:
-
Container Decontamination:
-
Empty containers that held this compound must also be disposed of as hazardous waste or properly decontaminated.
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4] For other chemicals, the first rinse is typically collected as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS department.
-
Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[3]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Typically required to be between 6.0 and 9.0 for drain disposal of rinse water (if permitted). | General Laboratory Safety Guidelines |
| Concentration Limits | Varies significantly based on local regulations and the specific waste acceptance criteria of the disposal facility. | Consult your institution's EHS Department. |
| LD50 (for toxicity consideration) | For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses of the container must be collected as hazardous waste. | Dartmouth College EHS[4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-(1H-benzimidazol-2-yl)ethanamine
Hazard Identification and Classification
Based on data for the closely related compound 2-(1H-benzoimidazol-2-yl)-ethylamine, the following hazard classifications are anticipated.[1]
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |
Signal Word: Warning[1]
Pictogram:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended PPE for handling 1-(1H-benzimidazol-2-yl)ethanamine.
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber).[1][3] | To prevent skin contact. Glove material should be selected based on the solvent used and breakthrough time. Nitrile gloves are a good starting point for splash protection with many organic compounds.[3][4] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard.[1] | To protect eyes and face from splashes and dust. |
| Skin and Body Protection | Laboratory coat. For larger quantities or increased risk of contamination, consider a chemical-resistant apron or coveralls.[1][5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[1][6] | To minimize inhalation of dust or vapors. |
Operational and Disposal Plans
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Work in a well-ventilated area, preferably a certified chemical fume hood, especially when handling the solid compound or preparing solutions.[7]
-
Use non-sparking tools to prevent ignition.[6]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[8]
-
Store away from incompatible materials, such as strong oxidizing agents.
Spill Management
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Prevent the spill from entering drains or soil.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and the first rinse of any contaminated glassware should be collected in a separate, labeled hazardous waste container for organic or amine-containing waste.[9]
-
Empty Containers: The first rinse of the original container must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses.[9]
Disposal Method:
-
The recommended disposal method is incineration by a licensed hazardous waste disposal facility.[1] The material may be dissolved in a combustible solvent to facilitate incineration.[1]
-
Under no circumstances should this chemical be disposed of down the drain. [10]
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the decision-making processes for PPE selection and the overall operational workflow.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. 73042-50-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicea.com [chemicea.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
